9,12-Octadecadienal

Catalog No.
S2904674
CAS No.
26537-70-2
M.F
C18H32O
M. Wt
264.453
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,12-Octadecadienal

CAS Number

26537-70-2

Product Name

9,12-Octadecadienal

IUPAC Name

(9E,12E)-octadeca-9,12-dienal

Molecular Formula

C18H32O

Molecular Weight

264.453

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6+,10-9+

InChI Key

HXLZULGRVFOIDK-AVQMFFATSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC=O

solubility

not available

Biosynthetic Pathway of 9,12-Octadecadienal

Author: Smolecule Technical Support Team. Date: February 2026

The primary biosynthetic route to 9,12-Octadecadienal, identified in the pheromone glands of the fall webworm, Hyphantria cunea, proceeds via the oxidation of the corresponding alcohol, (9Z,12Z)-9,12-octadecadien-1-ol (linolenyl alcohol) [1].

The following diagram illustrates this core pathway and the experimental evidence that supports it:

clusterLegend Experimental Evidence LinolenicAcid Linolenic Acid (Potential Precursor) LinolenylAlcohol (9Z,12Z)- 9,12-Octadecadien-1-ol (Linolenyl Alcohol) Octadecadienal (9Z,12Z)- This compound LinolenylAlcohol->Octadecadienal Alcohol Oxidase Evidence1 ¹³C-labeled Linolenyl Alcohol was converted to the labeled aldehyde LinolenylAlcohol->Evidence1 Evidence2 Enzyme showed low substrate selectivity LinolenylAlcohol->Evidence2 LinolenicAcath LinolenicAcath LinolenicAcath->LinolenylAlcohol Reduction

Core Biosynthetic Pathway and Key Evidence

A critical finding is that while the fatty acid precursor (linolenic acid) itself was not directly converted, its alcohol derivative was readily transformed, indicating that alcohol oxidase is the key enzyme catalyzing the final step [1]. This enzyme exhibits low substrate selectivity, oxidizing various C₁₈ and C₁₉ fatty alcohols into their corresponding aldehydes [1].

Key Experimental Data and Protocols

The biosynthetic pathway is elucidated through isotope-labeling experiments. The table below summarizes the key experimental findings:

Labeled Precursor Target Tissue Administration Method Key Finding (Product Detected) Interpretation
13C-Linolenic Acid [1] Pheromone gland Topical application No conversion to trienal (a related pheromone component) [1] The acid form is not the direct substrate for the final oxidation step.
13C-Linolenyl Alcohol [1] Pheromone gland Topical application Successful conversion to the corresponding aldehyde [1] The alcohol is the direct precursor, oxidized by an alcohol oxidase.
Deuterated C₂₁ Triene [1] Whole abdomen (injection) or pheromone gland (topical) Injection & Topical application Deuterated epoxydiene (another pheromone component) detected [1] Confirms separate, parallel pathways for different pheromone components.

A generalized protocol based on these studies involves:

  • Precursor Application: A solution of the isotope-labeled precursor (e.g., D₁₁-linoleic acid or D₃-stearic acid) in dimethyl sulfoxide (DMSO) is topically applied to the pheromone gland of live female moths during their pheromone production period [2].
  • Incubation: The insects are incubated for a set period (e.g., 4 hours) to allow for metabolic processing [2].
  • Sample Collection: After incubation, the insects are freeze-killed, and the pheromone glands are dissected and extracted with an organic solvent like hexane [2].
  • Derivatization and Analysis: The extract may be derivatized (e.g., methylated using BF₃-methanol) and then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The incorporation of the isotope label into the target aldehyde and its acyl precursors is detected by a characteristic mass shift in the mass spectrum [2].

Research Context and Alternative Pathways

This biosynthesis is part of a broader metabolic framework. In plants, analogous pathways exist for producing Green Leaf Volatiles (GLVs), where this compound could theoretically be formed. The plant pathway starts with linoleic acid, which is oxygenated by Lipoxygenase (LOX) to form a hydroperoxide. This hydroperoxide can then be cleaved by Hydroperoxide Lyase (HPL) to produce volatile aldehydes [3]. While this specific C18 aldehyde is not the primary focus in plants, the enzymatic logic (LOX + HPL) represents a potential alternative route [3].

References

Chemical Profile and Significance

Author: Smolecule Technical Support Team. Date: February 2026

  • Structural Relationship: 9,12-Octadecadienal is structurally related to other C18 fatty acid derivatives with varying functional groups and bond types, which leads to different biological activities [1] [2].
  • Bioactive Potential: As a product of linoleic acid oxidation, it may interact with cellular processes and is investigated for potential anti-inflammatory and antimicrobial properties [3].

Experimental Research and Workflows

Research on this compound and related compounds often involves specific experimental models and protocols.

Example Protocol: Investigating Neurobehavioral Effects (using a related compound)

A study on the related compound 9,12-Octadecadiynoic Acid in Caenorhabditis elegans (C. elegans) provides a methodology for investigating the impact on neurodevelopment [1] [4].

G A Synchronize C. elegans population at L1 stage B Divide into groups Control vs. Treatment A->B C Supplement with compound (e.g., 0.1 μM, 1 μM, 10 μM) B->C D Culture from L1 to L4 stage (using UV-killed E. coli OP50) C->D E Assay Neurobehavioral Phenotypes D->E H Biochemical & Molecular Analysis D->H F Locomotive Behavior (Tracking distance, speed, body bends) E->F G Foraging Ability (Sensing and responding to food) E->G I Serotonin Level Measurement (Fluorescence imaging) H->I J Gene Expression Analysis (e.g., qPCR for mod-1, sod-1, sod-3) H->J

Experimental workflow for neurobehavioral assessment in C. elegans

Key Technical Steps:

  • Organism: Use C. elegans as an in vivo model system [1] [4].
  • Supplementation: Treat worms during larval development (L1 to L4 stage) with the compound dissolved in a solvent, with a vehicle-only control group [1].
  • Diet Control: Use UV-killed E. coli OP50 as food to prevent bacterial metabolism of the compound [1].
  • Behavioral Assays:
    • Locomotive Behavior: Use automated worm trackers to quantify distance moved, body bends, and speed [1].
    • Foraging Ability: Measure the rate at which worms locate and dwell on a bacterial food source [1].

Biological Activity and Predicted Targets

While direct pharmacological data is limited, computational predictions and research on related compounds and extracts provide directions.

Predicted Molecular Targets Computational profiling suggests this compound may interact with several enzymes and receptors [5].

Predicted Target Probability Potential Role
Cyclooxygenase-2 (COX-2) 97.15% Inflammation, Pain
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) 86.81% Lipid Metabolism
Cyclooxygenase-1 (COX-1) 83.97% Inflammation, Platelet Aggregation
Nuclear factor erythroid 2-related factor 2 (NRF2) 81.85% Antioxidant Response

Potential Mechanisms and Research Directions

  • Anti-inflammatory Potential: Molecular docking studies suggest compounds like this compound can bind to the cyclooxygenase-2 (COX-2) enzyme, potentially inhibiting its activity and reducing the production of pro-inflammatory prostaglandins [6] [3].
  • Antimicrobial Activity: Preliminary research on plant extracts containing this compound has shown activity against bacteria like Bacillus subtilis, but the specific role of this compound requires isolation and confirmation studies [3].
  • Neurodevelopment: Research on 9,12-Octadecadiynoic acid (a related compound with triple bonds) found it enhances locomotive and foraging behavior in C. elegans at low concentrations (0.1 μM) by modulating the serotonergic system and increasing expression of the serotonin transporter mod-1 [1] [4].

Analytical Methods for Identification

Identification and characterization of this compound in mixtures relies on chromatographic and spectrometric techniques [6] [3].

G A Sample Preparation (Extraction with organic solvents like ethyl acetate or n-hexane) B Liquid Chromatography- Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) A->B C Gas Chromatography- Mass Spectrometry (GC-MS) A->C D Data Analysis B->D C->D E Identify compound by: - Accurate mass - Retention time - Fragmentation pattern - Comparison with libraries D->E

Analytical workflow for identifying this compound in complex mixtures

Key Technical Specifications:

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS):
    • Column: C18 (e.g., Poroshell) or HILIC for separation [6].
    • Mobile Phase: Gradient of water and acetonitrile, both with 0.1% formic acid [6].
    • Ionization: Positive electrospray ionization (ESI+) [6].
    • Detection: High-resolution mass spectrometry for accurate mass determination [6].
  • Gas Chromatography-Mass Spectrometry (GC-MS):
    • Column: HP-5 capillary column [6].
    • Carrier Gas: Helium at a flow rate of 1.2 mL/min [6].
    • Ionization: Electron Impact (EI) at 70 eV [6].
    • Library Matching: Spectra are compared against reference libraries (e.g., NIST) [6].

ADMET Properties and Safety

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties from online databases can guide preliminary safety assessments [5].

Property Prediction Value/Probability
Human Intestinal Absorption Well-absorbed 99.54%
Blood-Brain Barrier Penetrant 97.50%
CYP1A2 Inhibition Inhibitor 80.16%
Skin Sensitization Sensitizer 92.19%
AMES Mutagenesis Non-mutagenic 88.00%

Key Implications:

  • High Absorption and BBB Penetration: Suggests potential for oral bioavailability and activity on the central nervous system [5].
  • Skin Sensitization: Indicates a potential for causing allergic reactions upon dermal exposure, requiring caution in handling [5].
  • Drug Metabolism: The predicted inhibition of cytochrome P450 enzymes like CYP1A2 suggests a potential for drug-drug interactions [5].

Future Research Directions

  • Mechanism of Action Validation: Experimental confirmation of predicted targets like COX-2 and PPARα is needed [5] [3].
  • Therapeutic Efficacy Models: Investigation into its effects in mammalian models of inflammation, infection, or neurobehavioral disorders is necessary [1] [3].
  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs could help determine the importance of the aldehyde group, double bond geometry, and chain length on bioactivity [3].
  • Natural Source Investigation: Further exploration of its presence and role in biological systems, from plants to fungi, could provide insights into its ecological and physiological significance [5] [6].

References

role of 9,12-Octadecadienal in insect pheromone systems

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Biological Role

(9Z,12Z)-9,12-Octadecadienal, also known as linoleic aldehyde, is a Type I pheromone, characterized by a C18 chain with multiple double bonds and a terminal aldehyde functional group [1].

The table below summarizes its core chemical characteristics:

Property Description
Systematic Name (9Z,12Z)-9,12-Octadecadienal
Common Abbreviations Z9,Z12-18:Ald
Chemical Formula C₁₈H₃₂O
Molecular Weight 264.45 g/mol
Chemical Class Long-chain, polyunsaturated aldehyde
Functional Group Aldehyde
Double Bonds Two double bonds at positions 9 and 12 (Z configuration)

This compound functions as a sex pheromone component released by females to attract males over long distances. Its effectiveness is highly dependent on being part of a specific blend with other compounds [2] [1].

The table below details its role in the pheromone blends of key moth species:

Species Pheromone Blend Components & Ratios Function in Blend
Fall Webworm ( Hyphantria cunea ) Z9,Z12-18:Ald (I), Z9,Z12,Z15-18:Ald (II), c9,10-epoxy-3Z,6Z-21:Hd (III), c9,10-epoxy-1,3Z,6Z-21:Ht (IV) [3] [4] [2] Essential component; optimal male attraction requires a specific ratio with epoxy components (II, III, IV) [2].
Saltmarsh Caterpillar Moth ( Estigmene acrea ) Z9,Z12-18:Ald, Z9,Z12,Z15-18:Ald, c9,10-epoxy-3Z,6Z-21:Hd [2] A component of a multi-compound pheromone system.

Biosynthetic Pathway

The biosynthesis of Z9,Z12-18:Ald proceeds from dietary linoleic acid and involves key steps of reduction and oxidation, rather than a unique desaturase [3] [5].

G Biosynthetic Pathway of Z9,Z12-18:Ald Linoleic_Acid Linoleic Acid (9Z,12Z-18:Acid) Linoleyl_Alcohol Linoleyl Alcohol (9Z,12Z-18:OH) Linoleic_Acid->Linoleyl_Alcohol Reduction Z9Z12_18_Ald (9Z,12Z)-9,12-Octadecadienal (Z9,Z12-18:Ald) Linoleyl_Alcohol->Z9Z12_18_Ald Oxidation (via Alcohol Oxidase)

Biosynthesis proceeds via reduction to alcohol followed by oxidation.

Experimental Analysis and Identification

Identifying and quantifying Z9,Z12-18:Ald in pheromone gland extracts requires a combination of analytical techniques and behavioral assays.

Sample Preparation
  • Source: Extract pheromone glands from calling (mating-ready) female moths [4].
  • Solvent: Use high-purity solvents like hexane or dichloromethane for extraction [4].
Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for identification. The compound is identified by comparing its retention time and mass spectrum with those of a synthetic standard [5] [4].
  • Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique is crucial for confirming biological activity. The GC effluent is split, with one part going to the MS detector and the other to a prepared male moth antenna. A neural response (EAD) coinciding with the compound's retention time confirms it is an antennally active component [6].
Key Identification Criteria
  • Mass Spectrum: Expected key ions include molecular ion M⁺ at m/z 264, and characteristic fragments from cleavage adjacent to double bonds and aldehyde group [2].
  • Co-injection: The definitive confirmation test. A sample is co-injected with a synthetic standard; the disappearance of a peak or formation of a single larger peak confirms identity [4].

Research Applications and Protocols

Field Evaluation Protocol

To confirm the compound's activity in nature, field trapping experiments are conducted.

  • Lure Preparation: Load synthetic Z9,Z12-18:Ald, alone and in blends, onto inert substrates like gray rubber septa [4].
  • Trap Setup: Use traps such as Unitraps, baited with the lures, and place them in the field according to a randomized block design [4].
  • Data Collection: Check traps regularly (e.g., every 1-2 days) and count the number of male moths captured. Data is analyzed to determine which blend is most attractive [4].
Advanced Research Context
  • Enzyme Selectivity: Research on H. cunea indicates the final alcohol oxidase in the pheromone gland has low substrate selectivity. It can oxidize various fatty alcohols to aldehydes, meaning the specificity of the pheromone blend is largely determined by the precise composition of alcohol precursors available in the gland [3] [5].
  • Pest Control: This pheromone is used in integrated pest management (IPM) for monitoring and mass trapping. Advanced systems now integrate pheromone-baited traps with machine vision for automated pest identification and counting [7].

References

how is 9,12-Octadecadienal produced in moths

Author: Smolecule Technical Support Team. Date: February 2026

Core Biosynthetic Pathway

The table below summarizes the key stages in the production of 9,12-Octadecadienal in the pheromone gland of female moths.

Stage Description Key Findings
Dietary Origin Derived from linoleic acid, an essential fatty acid obtained from the larval diet [1] [2]. Pheromone component ratio varies with host plant diet due to differential intake of linoleic vs. linolenic acid [1] [2].
Key Precursor (9Z,12Z)-9,12-octadecadien-1-ol (Linolenyl alcohol) [3] [4]. In vivo experiments show this alcohol is the direct precursor; applied labeled alcohol is efficiently converted to the aldehyde [3].
Final Step: Oxidation Conversion of the alcohol to the aldehyde is catalyzed by an alcohol oxidase in the pheromone gland [3] [4]. Enzyme exhibits low substrate selectivity; it can oxidize various C18 and C19 fatty alcohols to corresponding aldehydes [3] [4].

Key Experimental Evidence

The biosynthetic pathway was elucidated through targeted experiments, primarily using isotopic labeling and GC-MS analysis.

Experimental Protocol for Precursor Determination
  • Isotope Labeling: Topical application of ¹³C-labeled (9Z,12Z,15Z)-9,12,15-octadecatrien-1-ol (linolenyl alcohol) directly onto the pheromone glands of female H. cunea [3].
  • Incubation & Extraction: Glands were incubated to allow for biosynthesis, followed by chemical extraction of the pheromone components [3].
  • Analysis (GC-MS): Extracts were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The detection of the ¹³C-labeled (9Z,12Z,15Z)-9,12,15-octadecatrienal in the gland extract provided direct evidence that the alcohol is a direct precursor for that specific aldehyde [3]. This pathway is analogous for the dienal (9Z,12Z)-9,12-octadecadienal [3].
Experimental Protocol for Enzyme Selectivity
  • Substrate Application: Multiple, structure-related fatty alcohols (including C18 and C19 chains) were applied to the pheromone gland [3] [4].
  • Product Detection: Subsequent analysis via GC-MS showed the production of the corresponding aldehydes for each applied alcohol [3].
  • Conclusion: The results demonstrated the broad substrate specificity of the involved alcohol oxidase, indicating that the specific pheromone blend is determined more by the availability of precursor alcohols than by the selectivity of this final oxidation enzyme [3] [4].

Pathway Visualization

The diagram below summarizes the complete biosynthetic journey of this compound and related components in Hyphantria cunea.

G Diet Larval Diet (Mulberry Leaves, Artificial Diet) Precursors Dietary Precursors Linoleic Acid (LA) α-Linolenic Acid (ALA) Diet->Precursors Ingestion Gland Pheromone Gland Precursors->Gland Transport Oenocytes Oenocytes (Chain Elongation & Decarboxylation) Precursors->Oenocytes Transport AldPrecursor (9Z,12Z)-9,12- Octadecadien-1-ol Gland->AldPrecursor Pathway via Fatty Acyl Reductase OtherAld Other C₁₈/C₁₉ Aldehydes Gland->OtherAld Oxidation EpoxyProduct cis-9,10-epoxy-(3Z,6Z)- 3,6-henicosadiene (Component III) Gland->EpoxyProduct Epoxidation by CYP341B14 AldProduct (9Z,12Z)-9,12- Octadecadienal (Component I) AldPrecursor->AldProduct Oxidation by Alcohol Oxidase (Low Selectivity) Hydrocarbon C₂₁ Hydrocarbon Precursor Oenocytes->Hydrocarbon Biosynthesis Hydrocarbon->Gland Transport via Lipophorin

> The biosynthetic pathway of this compound and other pheromone components in Hyphantria cunea, showing the convergence of dietary precursors and gland-specific oxidation steps.

Research Context and Significance

  • Pheromone Blend: In H. cunea, (9Z,12Z)-9,12-octadecadienal (Component I) is one of four identified pheromone components. The specific blend ratio is critical for male attraction [5] [1] [2].
  • Dietary Influence: Recent research confirms that the ratio of Component I to other pheromone aldehydes is directly influenced by the intake of linoleic acid from the host plant during the larval stage. A diet richer in linoleic acid leads to a higher proportion of the dienal [1] [2].
  • Contrast with Epoxy Components: The aldehydes and the epoxy components in H. cunea are biosynthesized via distinct pathways. The epoxides are produced from C21 polyunsaturated hydrocarbons, which are themselves biosynthesized from dietary fatty acids in oenocytes, a specialized type of insect cell [3].

References

Aldehydes in Biological Systems: Sources and Health Impacts

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes three critically important aldehydes based on the recent scientific literature.

Aldehyde Primary Sources Key Health Effects & Biological Relevance Reported Concentrations / Exposure Levels

| Formaldehyde | Building materials (engineered wood with urea-formaldehyde resins), combustion [1]. | IARC Group 1 carcinogen; associated with leukemia risk; causes headaches, dizziness [1]. | - Newly renovated homes in China: Median of 153 μg/m³ [1].

  • European homes: Mean of 18.04 μg/m³ [1].
  • Cancer Risk (China): 8.2×10⁻⁴ (lifetime risk, far exceeding the 1×10⁻⁶ EPA threshold) [1]. | | Acrolein | Formed from cooking oils and fats at high temperatures [2]; also from tobacco smoke and combustion [3]. | Severe respiratory irritant; suspected immunosuppressant; impairs lung's antibacterial defenses; associated with all-cause, respiratory, and cancer mortality in epidemiological studies [3]. | - Cooking Emissions: 0.059–0.296 mg/m³ for acetaldehyde, 0.059–0.307 mg/m³ for hexanal [2].
  • Animal LC50 (Rat, 4-hour): 8.3 ppm [3]. | | Acetaldehyde | Cooking emissions (frying oils, herbs, spices), fermentation by-product, bio-based production from bioethanol [4] [2] [5]. | Used in flavors, fragrances, pharmaceuticals, and resins; dominant VOC emitted from frying oils [4] [2]. | - Market Growth (Bio-acetaldehyde): Projected CAGR of 1.5%–3.2%, reaching USD 50–100 million by 2030 [4]. |

Advanced Analytical Methodologies

Recent studies highlight sophisticated protocols for measuring volatile organic compounds (VOCs) like aldehydes in complex environments.

  • Real-Time Mass Spectrometry (SIFT-MS): This technique allows for real-time, quantitative measurement of specific VOCs directly from air samples without the need for pre-concentration. It was used to characterize dynamic emission profiles during cooking, showing spikes of aldehydes during the oil-heating phase [2].
  • Complementary Offline Analysis (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) provides comprehensive, untargeted analysis. This offline method identified over 100 different VOCs emitted from frying herbs and spices, enabling the creation of distinct chemical fingerprints for each material [2].
  • Controlled Environmental Chambers: These studies are conducted in semi-realistic kitchens or chambers with well-characterized air change rates (ACR). This allows for precise calculation of emission rates (e.g., mg of VOC per minute), which are crucial for developing emission inventories and modeling indoor air quality and human exposure [2].

Biological Pathways and Workflow

While the search results provide limited detail on intracellular signaling pathways, the following diagrams outline the general workflow for aldehyde research and their primary biological impacts.

G Source Emission Sources Exposure Human Exposure (Inhalation) Source->Exposure Dispersion Concentration BuildingMaterials • Building Materials • Combustion Source->BuildingMaterials Cooking • Cooking Oils/Spices Source->Cooking Endogenous • Metabolic Processes Source->Endogenous CellularEffect Cellular Uptake & Interaction Exposure->CellularEffect Dosage HealthOutcome Health Outcomes CellularEffect->HealthOutcome Molecular Mechanisms Cancer Cancer (e.g., Leukemia) HealthOutcome->Cancer Inflammation Respiratory Irritation & Inflammation HealthOutcome->Inflammation Mortality Increased Mortality Risk HealthOutcome->Mortality

Research framework for environmental aldehydes from source to health impact

G Start Experimental Workflow for VOC Analysis Chamber Controlled Chamber Study (Well-characterized ACR) Start->Chamber RealTime Real-Time Analysis (SIFT-MS) Chamber->RealTime Offline Offline Speciation (GC-MS) Chamber->Offline Data Data Processing RealTime->Data Offline->Data Output1 Quantitative Emission Rates (mg/min) Data->Output1 Output2 Speciated VOC Profiles (Chemical Fingerprint) Data->Output2

Experimental workflow for VOC analysis in controlled studies

Research Implications and Future Directions

The data underscores several critical areas for future research and development:

  • Bio-Based Alternatives: The emergence of bio-acetaldehyde derived from renewable bioethanol represents a shift toward sustainable chemical production, driven by corporate sustainability goals and environmental regulations [4].
  • Focused Toxicological Studies: The strong epidemiological links between aldehydes like acrolein and mortality risk highlight the need for deeper mechanistic studies to understand the specific biochemical pathways involved in their toxicity [3].
  • Standardized Emission Profiling: The detailed "fingerprinting" of emissions from common activities like cooking provides a foundational dataset for more accurate risk assessment and source apportionment in indoor air studies [2].

References

Application Note: HS-SPME GC-MS Analysis of 9,12-Octadecadienal

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction 9,12-Octadecadienal, a common aldehyde resulting from the oxidation of linoleic acid, is a significant volatile organic compound (VOC) in various fields. Its analysis is crucial for assessing lipid oxidation, flavor quality in food products, and the aroma profiles of biological samples [1]. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is an ideal technique for this analysis, being solvent-free, sensitive, and capable of handling complex matrices [2]. This note details a standardized protocol for extracting, identifying, and quantifying this compound.

2.0 Experimental Design & Workflow The following diagram outlines the complete analytical procedure, from sample preparation to data analysis.

3.0 Detailed Methodology

3.1 Sample Preparation Proper sample preparation is critical for achieving a representative headspace.

  • Homogenization: For solid matrices (e.g., dry-cured ham, muscle tissue, tea), flash-freeze the sample with liquid nitrogen and grind it to a fine powder to increase the surface area [2] [1].
  • Weighing: Transfer a precise amount (typically 0.2g to 1.0g) into a 10 mL headspace glass vial [3] [2].
  • Internal Standards & Additives: Add a suite of internal standards (ISTDs) to correct for variations in extraction efficiency and instrument response. A mixture of 12 ISTDs, including compounds like toluene-d8 and γ-dodecalactone, has been successfully used for VOC quantification in complex matrices [2]. The addition of a saturated salt solution (e.g., NaCl) can improve the extraction efficiency of volatile compounds by reducing their solubility in the aqueous phase of the sample [2] [4].

3.2 HS-SPME Optimization The SPME step must be optimized to maximize the extraction of this compound.

  • Fiber Selection: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is highly recommended. This triple-phase fiber has a strong affinity for a broad range of VOCs, including aldehydes, and has been effectively used for terpenes, meat volatiles, and serum analysis [3] [2] [4].
  • Conditioning: Condition the fiber before first use and between analyses as per manufacturer instructions (typically 30 min at 270°C) to prevent carryover [2] [4].
  • Extraction Parameters: The table below summarizes optimized parameters from recent studies and suggested starting points for this compound.

Table 1: HS-SPME Method Optimization Parameters

Parameter Reported Optima (for various matrices) Rationale & Suggested Starting Point for this compound
Equilibration Time/Temp 30 min at 40°C [3], 60 min at 70°C [2] Higher temperature increases headspace concentration but risks artifact formation. Start at 60°C for 30-60 min.
Extraction Time 20 min [3], 60 min [2] Time for fiber to adsorb analytes from headspace. A longer time (e.g., 45-60 min) may be needed for semi-volatiles.
Extraction Temperature 40°C [3], 70°C [2] Consistent with equilibration temperature. Start at 60°C.
Desorption Time 4 min at 250°C [2], 5 min at 270°C [4] Must be sufficient to fully transfer analytes to the GC. Use 5 min at 250°C.

3.3 GC-MS Analysis Separation and detection parameters are key for accurate identification.

  • GC Column: Use a non-polar or low-polarity capillary column, such as an HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent [4].
  • Temperature Program: A common and effective program is:
    • Initial: 50°C, hold for 2 min.
    • Ramp 1: 8°C/min to 100°C.
    • Ramp 2: 15°C/min to 280°C, hold for 4 min [4].
  • Carrier Gas: Helium (>99.999% purity), constant flow rate of 1.0 mL/min [4].
  • MS Detection: Operate in full scan mode (e.g., m/z 50-650) for non-targeted analysis and to acquire a full spectral library match [4].

3.4 Identification and Quantification

  • Compound Identification: Confidently identify this compound using a multi-step approach:
    • Spectral Match: Compare the mass spectrum of the analyte against reference spectra in the NIST or Wiley mass spectral libraries [3] [1].
    • Retention Index (RI): Calculate the experimental RI of the analyte by analyzing a series of n-alkanes (e.g., C7-C40) under the same GC conditions. Compare this value with the published RI for this compound from a reliable source [3] [5].
  • Quantification: For accurate quantification, use the internal standard method with a calibration curve. The use of multiple internal standards, each matched to a target compound based on chemical properties, is considered best practice to correct for fiber competition and matrix effects [2].

4.0 Method Validation For research requiring rigorous quantification, the method should be validated by determining the following parameters [2]:

  • Linearity: The correlation coefficient (R²) of the calibration curve.
  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
  • Precision: Repeatability (intra-day) and reproducibility (inter-day) expressed as relative standard deviation (RSD %).
  • Recovery: The efficiency of the extraction process from the specific sample matrix.

Key Considerations for Researchers

  • Matrix Complexity: The sample matrix (food, biological, plant) will significantly influence extraction efficiency. The protocol must be adapted and validated for each new matrix type [2] [1].
  • Fiber Care: SPME fibers are fragile. Proper conditioning and handling are essential for longevity and reproducible results. Regularly check fiber performance with standards [4].
  • Oxidation Prevention: As this compound is itself an oxidation product, take care during sample preparation (e.g., use inert atmospheres, antioxidants) to prevent further artificial oxidation that would skew results.

References

extraction methods for 9,12-Octadecadienal from biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Extraction and Analysis of 9,12-Octadecadienal

This protocol provides a methodology for the extraction, identification, and quantification of this compound and related octadecadienoic acid derivatives from plant and biological tissues.

Principles and Objectives
  • Objective: To isolate and characterize this compound from complex biological samples using solvent extraction and chromatographic techniques.
  • Background: this compound is a fatty acid derivative. Research on similar compounds, such as 9-oxo-10(E),12(E)-octadecadienoic acid from tomato, has shown activation of PPARα, a receptor important for lipid metabolism [1]. Other related compounds demonstrate cytotoxic activity against cancer cell lines [2].
Experimental Protocols

Protocol 1: Plant Material Preparation (Avocado Leaves) This protocol is adapted from methods used to extract bioactive compounds from Persea americana (avocado) leaves [3].

  • Collection & Drying: Collect fresh plant leaves. Rinse with distilled water to remove surface contaminants. Shade-dry in a well-ventilated area at ambient temperature for 14 days.
  • Pulverization: Grind the dried leaves into a fine, homogeneous powder using a high-speed electric blender. Sieve the powder to ensure uniform particle size for efficient extraction.

Protocol 2: Cold Maceration Extraction This is a common and effective method for extracting semi-volatile compounds from plant matrices [3].

  • Solvent Selection: Based on the compound's properties, use ethyl acetate (semi-polar) for extraction. Studies show ethyl acetate extracts can contain 9,12-Octadecadienoic acid and exhibit higher compound diversity [3] [4].
  • Procedure:
    • Weigh 600 g of dried plant powder.
    • Soak in 3000 mL of ethyl acetate (1:5 weight/volume ratio) in a sealed glass container.
    • Macerate at room temperature (25 ± 2 °C) for 72 hours with occasional shaking or stirring every 6-12 hours.
    • Filter the mixture through double-layered muslin cloth, followed by Whatman No. 1 filter paper.
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Set the water bath temperature to 35°C to prevent thermal degradation of compounds. Perform final drying in a vacuum oven at 40°C [3].
  • Expected Yield: The extraction yield is typically around 5.4% of the original plant material weight [3].

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis GC-MS is the standard technique for identifying volatile and semi-volatile compounds like this compound [3] [5] [4].

  • Instrument Setup: The table below summarizes critical GC-MS parameters for fatty acid derivative analysis:
Parameter Specification Purpose/Rationale
GC Model Agilent 7890 GC System Industry-standard system
MS Detector Agilent 5975 MSD Provides mass spectral data for identification
Column HP-5 MS (30 m x 0.32 mm, 0.25 µm) Non-polar column ideal for separating lipid compounds
Carrier Gas Helium (99.99% purity) Inert carrier gas at 1 mL/min flow rate
Oven Program 80°C to 240°C Ramp at 10°C/min to separate compounds of varying volatility
Injection Volume 1 µL Standard volume for split-less injection
Injection Temp 250°C Ensures complete vaporization of the sample
  • Compound Identification:
    • Inject the concentrated extract.
    • Identify compounds by comparing their mass spectra and retention times against reference standards in the NIST 14 mass spectral library.
    • A match quality of ≥ 80% is typically considered a confident identification [3].
Workflow and Data Analysis

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis:

Sample_Prep Sample Preparation (Drying, Grinding) Extraction Solvent Extraction (Cold Maceration in Ethyl Acetate) Sample_Prep->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Analysis GC-MS Analysis Filtration->Analysis ID Compound Identification (NIST Library Matching) Analysis->ID

Key Considerations for Researchers

  • Solvent Polarity: The choice of solvent critically determines the spectrum of extracted compounds. Ethanol, being more polar, may favor different compound profiles compared to ethyl acetate [3].
  • Analytical Validation: For quantitative analysis, method validation using a pure this compound standard is essential to determine linearity, recovery, and detection limits.
  • Compound Stability: These compounds can be sensitive to heat, light, and oxidation. Store extracts in sealed amber vials at 4°C or lower, and consider working under an inert atmosphere if possible.

References

Comprehensive Application Notes and Protocols: Detection and Analysis of 9,12-Octadecadienal in Food Volatiles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

9,12-Octadecadienal represents a significant volatile organic compound (VOC) found in various food matrices, particularly in lipid-rich food systems where oxidative degradation of polyunsaturated fatty acids occurs. This aldehyde compound is chemically classified as an unsaturated C18 aldehyde with two double bonds at positions 9 and 12, making it a linoleic acid derivative that forms through peroxidation processes. The detection and quantification of this compound in food volatiles provides valuable insights into food quality parameters, including oxidative stability, flavor profiles, and potential authentication markers. From a pharmacological perspective, related octadecadienoic acid derivatives have demonstrated significant bioactivities including hypocholesterolemic effects and potential anticancer properties [1] [2].

The analysis of this compound presents particular challenges due to its chemical reactivity, low concentration in complex food matrices, and the presence of numerous similar volatile compounds that can interfere with detection. This document provides comprehensive application notes and standardized protocols for the reliable detection, identification, and quantification of this compound in various food systems using gas chromatography-mass spectrometry (GC-MS) approaches. These methods have been optimized specifically for food volatile analysis and are suitable for applications ranging from quality control in food production to research investigations into flavor chemistry and food authentication [3] [4].

Analytical Method Comparison and Selection

Extraction Techniques for Volatile Compounds

The analysis of this compound in food volatiles requires careful selection of extraction techniques to ensure efficient isolation from complex food matrices while maintaining compound integrity. Based on current research, multiple extraction approaches have been validated for volatile compound analysis, each with distinct advantages and limitations. Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a preferred technique for volatile aldehyde analysis due to its sensitivity, minimal sample preparation requirements, and compatibility with aqueous and solid food matrices. The optimization of HS-SPME parameters is critical for method performance, with research indicating that a 50/30 μm DVB/CAR/PDMS fiber composition provides excellent recovery for aldehydes when combined with 30-minute extraction at 60°C [3].

Alternative extraction methods include cold maceration with organic solvents followed by concentration, which has been successfully applied for the extraction of similar compounds from plant materials [1]. Additionally, direct headspace analysis using innovative interfaces such as Venturi pump-based systems coupled to APCI mass spectrometry has shown promise for rapid screening of volatiles without derivatization requirements [4]. The selection of an appropriate extraction method should consider factors including the specific food matrix, required sensitivity, equipment availability, and throughput requirements. For most food applications targeting this compound, HS-SPME provides the optimal balance of sensitivity, reproducibility, and practicality.

Instrumental Analysis Methods

Table 1: Comparison of Analytical Techniques for this compound Detection

Analytical Technique Detection Limit Analysis Time Sample Preparation Best Applications
HS-SPME-GC-MS ~0.1-1.0 μg/kg 30-40 min Minimal Routine analysis, quality control
Solvent Extraction-GC-MS ~1.0-5.0 μg/kg 60-90 min Extensive Targeted compound isolation
Direct HS-APCI-MS ~5.0-10.0 μg/kg 1-2 min None Rapid screening, high throughput
LC-MS/MS ~0.5-2.0 μg/kg 20-30 min Moderate Non-volatile derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard technique for the separation and identification of this compound in food volatiles. The optimization of GC parameters is essential for achieving sufficient resolution of this compound from other lipid-derived volatiles. Based on current methodologies, the use of mid-polarity stationary phases such as HP-5MS columns (30 m × 0.32 mm ID × 0.25 μm film thickness) provides excellent separation efficiency for aldehyde compounds [1] [3]. The mass spectrometry detection should be operated in electron impact (EI) mode at 70 eV, with scanning across an appropriate mass range (typically m/z 40-300) to capture characteristic fragments for reliable identification.

For applications requiring ultra-rapid analysis or process monitoring, direct mass spectrometry approaches such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) or Proton Transfer Reaction Mass Spectrometry (PTR-MS) offer compelling alternatives, though with potentially reduced specificity compared to GC-MS. These techniques enable real-time monitoring of volatile compounds without chromatographic separation, making them suitable for high-throughput screening applications [4]. However, for definitive identification and quantification of this compound in complex food matrices, GC-MS approaches with proper sample preparation remain recommended.

Standardized HS-SPME-GC-MS Protocol

Sample Preparation and Extraction

The following protocol has been optimized specifically for the detection of this compound in various food matrices, incorporating best practices from published methodologies [3] [4]:

  • Sample Homogenization: Begin with representative sampling of the food matrix. For solid foods, homogenize using a commercial blender or food processor to achieve uniform particle size (approximately 2-3 mm). For oil-rich samples, gentle warming to 30-40°C may be necessary to ensure homogeneity while minimizing volatile loss.

  • Sample Portioning: Precisely weigh 2.0 g ± 0.1 g of homogenized sample into a 20 mL headspace vial. For quantitative analysis, include internal standard (such as 2-undecanone at 1 μg/g for meat products or nonane-d18 for plant materials) at this stage [3].

  • Equilibration: Seal vials immediately with PTFE/silicone septa and magnetic caps. Allow samples to equilibrate for 10 minutes at 40°C with occasional gentle agitation. For dry matrices, addition of 1 mL of saturated NaCl solution may improve volatile recovery.

  • HS-SPME Extraction: Condition SPME fiber (50/30 μm DVB/CAR/PDMS) according to manufacturer specifications. Insert fiber through vial septum and expose to sample headspace for 30 minutes at 60°C with continuous agitation (250 rpm). These parameters have been demonstrated to provide optimal recovery of aldehyde compounds including this compound [3].

  • Desorption: Following extraction, immediately transfer fiber to GC injector port for thermal desorption at 250°C for 3 minutes in splitless mode to transfer extracted compounds to the analytical column.

GC-MS Instrumental Parameters

Table 2: Optimized GC-MS Parameters for this compound Separation and Detection

Parameter Specification Notes
GC System Agilent 7890B or equivalent -
MS Detector Agilent 5977B MSD or equivalent Electron Impact (70 eV)
Column HP-5MS (30 m × 0.32 mm × 0.25 μm) Mid-polarity standard
Injector Temperature 250°C Splitless mode
Carrier Gas Helium (99.999% purity) Constant flow, 1.0 mL/min
Oven Program 80°C (1 min), 10°C/min to 240°C (6 min) Optimal separation
Transfer Line Temperature 280°C -
Mass Range m/z 40-300 Full scan mode
Solvent Delay 2.5 minutes -

The gas chromatography separation represents a critical factor in the successful analysis of this compound. The temperature program should begin at 80°C with a 1-minute hold to focus early eluting compounds, followed by a ramp of 10°C per minute to a final temperature of 240°C with a 6-minute hold to ensure elution of higher molecular weight compounds [1] [3]. This optimized temperature profile provides baseline separation of this compound from potentially interfering compounds while maintaining reasonable analysis time. The mass spectrometer should be operated in full scan mode to enable both targeted quantification and non-targeted screening, with the ion source temperature maintained at 230°C and the quadrupole at 150°C.

Experimental Workflow Visualization

G SamplePrep Sample Preparation (2.0 g in 20 mL vial) Equilibration Equilibration (10 min at 40°C) SamplePrep->Equilibration Seal vial HSSPME HS-SPME Extraction (30 min at 60°C) Equilibration->HSSPME Insert SPME fiber GCMSAnalysis GC-MS Analysis HSSPME->GCMSAnalysis Thermal desorption (250°C, 3 min) DataProcessing Data Processing & Interpretation GCMSAnalysis->DataProcessing Mass spectral data QualityControl Quality Control & Reporting DataProcessing->QualityControl Validated results

Figure 1: Experimental workflow for this compound analysis in food volatiles using HS-SPME-GC-MS

Data Interpretation and Compound Identification

Mass Spectral Characteristics and Identification Criteria

The reliable identification of this compound requires evaluation of multiple analytical parameters to minimize false positives in complex food matrices. The primary identification criteria should include:

  • Retention Time: Comparison with authentic standards analyzed under identical conditions provides the most reliable retention time matching. When standards are unavailable, retention index systems (e.g., alkane series) should be employed, with expected retention index values approximately 2150-2200 on standard HP-5MS columns [1].

  • Mass Spectral Match: Electron impact mass spectra of this compound typically displays characteristic fragment ions including m/z 81 (base peak for diunsaturated aldehydes), m/z 95, and the molecular ion at m/z 264 (often low abundance). The spectral match with reference libraries (NIST) should exceed 80% similarity for confident identification [1] [5].

  • Confirmatory Ions: Secondary ions at m/z 67, 79, 109, 123, 150 provide additional confirmation. The relative abundance ratios of key fragment ions (e.g., m/z 81:95 ≈ 3:1) should be consistent between samples and reference spectra.

For quantitative analysis, calibration curves should be prepared using authentic standards across the expected concentration range (typically 0.1-100 μg/g). When standards are unavailable, semi-quantitation can be performed using structurally similar compounds as surrogates, though with acknowledged limitations in accuracy. The use of internal standards (such as deuterated analogs or homologous aldehydes) significantly improves quantification precision by accounting for extraction efficiency variations and matrix effects [3] [4].

Troubleshooting and Interference Management

The analysis of this compound may encounter several analytical challenges that require specific troubleshooting approaches:

  • Peak Tailing: Excessive peak tailing often indicates active sites in the GC system. Regular maintenance of injector liners, column trimming, and use of deactivated liners is recommended. High matrix samples may require more frequent maintenance.

  • Poor Sensitivity: Reduced sensitivity for this compound can result from fiber degradation, injector issues, or compound degradation. Regular fiber performance testing and use of fresh working standards are essential.

  • Coelution Issues: Coelution with similar molecular weight aldehydes may require optimization of temperature program or consideration of alternative stationary phases (e.g., wax columns for oxygenated compounds).

  • Matrix Effects: Complex food matrices can suppress or enhance compound recovery. The use of standard addition methods or matrix-matched calibration curves is recommended for accurate quantification [3] [4].

Quality Assurance and Method Validation

Validation Parameters and Acceptance Criteria

To ensure reliable performance of the method for detecting this compound in food volatiles, comprehensive validation following ICH Q2 guidelines is recommended [6]. The key validation parameters and suggested acceptance criteria include:

  • Specificity: The method should demonstrate baseline separation of this compound from potentially interfering compounds present in food matrices. Resolution factor should be ≥1.5 from nearest eluting peak.

  • Linearity: A minimum of five concentration levels should be analyzed across the expected working range. The correlation coefficient (r) should be ≥0.995, and the residuals should be randomly distributed.

  • Accuracy: Determined through recovery studies using spiked samples at three concentration levels. Acceptable recovery ranges are 80-110% for the majority of analyses.

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day, different analysts) should be evaluated. Relative standard deviations should not exceed 15% for the majority of determinations.

  • Limit of Detection (LOD) & Quantification (LOQ): LOD should be established at a signal-to-noise ratio of 3:1, while LOQ should be established at 10:1 with acceptable accuracy and precision at this level.

Reference Materials and Quality Control

The implementation of appropriate quality control measures is essential for maintaining method reliability over time. Each analytical batch should include:

  • System Suitability Test: A check standard containing this compound or appropriate surrogate at mid-calibration level should be analyzed to verify instrument performance before sample analysis. Retention time and peak area reproducibility should be within ±2% of historical data.

  • Procedural Blanks: Solvent and matrix blanks should be analyzed with each batch to monitor contamination.

  • Quality Control Samples: Certified reference materials or in-house quality control samples should be analyzed with each batch to verify method performance. When unavailable, spiked samples at known concentrations can serve as substitutes.

  • Continuing Calibration Verification: Mid-level calibration standards should be analyzed after every 10-15 samples to monitor instrumental drift [6].

Applications in Food Analysis and Research

Food Authentication and Adulteration Detection

The detection of this compound and related volatile compounds has significant applications in food authentication and detection of adulteration. Research has demonstrated that specific volatile compound profiles can serve as chemical fingerprints to distinguish between different food types and qualities. In meat speciation studies, this compound and related aldehydes have shown potential as discriminating biomarkers to differentiate between beef, pork, and chicken based on their distinct volatile profiles [3]. Similarly, in plant-derived products, the presence and relative abundance of specific unsaturated aldehydes can indicate botanical origin and processing history.

The application of multivariate statistical analysis, particularly Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), to volatile profiling data including this compound enables objective classification of food products and detection of adulteration. These approaches have been successfully implemented for authentication of high-value food products including cheeses, meats, and specialty oils [3] [4]. The combination of volatile compound profiling with chemometrics provides a powerful tool for food authentication that can complement existing methodologies.

Quality Control and Oxidative Stability Monitoring

The measurement of this compound serves as a valuable indicator of lipid oxidation in food products, providing critical information about product quality, shelf-life, and potential off-flavor development. As a secondary oxidation product of linoleic acid, the concentration of this compound typically increases during storage of lipid-containing foods, correlating with the development of oxidative rancidity. Monitoring this compound throughout product shelf-life provides objective measures of oxidative stability that complement traditional peroxide value and thiobarbituric acid tests.

The applications of this compound monitoring extend to optimization of processing parameters, evaluation of antioxidant efficacy, and determination of appropriate packaging systems. For product development, tracking the formation of this aldehyde during accelerated shelf-life testing enables rapid formulation optimization. In quality control settings, establishing threshold levels for this compound can provide early warning of ingredient quality issues or improper storage conditions [3] [4]. The implementation of robust monitoring protocols for this compound represents a valuable tool for maintaining product quality and reducing waste through improved shelf-life prediction.

References

Application Note: Quantification of 9,12-Octadecadienal via PFBHA Derivatization and GC-MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction 9,12-Octadecadienal is an unsaturated long-chain aldehyde that can be generated through lipid peroxidation in biological systems. Its accurate quantification is crucial for research in oxidative stress, signaling pathways, and disease pathogenesis. This protocol details a sensitive and reliable method for quantifying this compound in biological samples using derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) followed by analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The PFBHA derivatization enhances the analyte's volatility and detection sensitivity, particularly in Negative Ion Chemical Ionization (NICI) mode [1] [2].

2. Principle of the Method The method is based on the reaction of the aldehyde group of this compound with PFBHA to form a pentafluorobenzyl oxime (PFB-oxime) derivative. This derivative is highly stable and exhibits excellent ionization properties under GC-MS conditions [1]. For even greater sensitivity, the oxime can be further derivatized to a trimethylsilyl (TMS) ether if a hydroxyl group is present in the molecule [1]. A critical sample preparation step involves the separation of this compound from plasmalogens (vinyl ether lipids) using a silica solid-phase extraction column, as the acidic derivatization conditions can cause plasmalogen breakdown, artificially inflating the aldehyde signal [2].

The experimental workflow from sample preparation to data analysis is outlined below.

workflow Start Biological Sample (Plasma, Tissue Homogenate) SPE Solid-Phase Extraction (Silica Column) Start->SPE Extract with Internal Standard Deriv PFBHA Derivatization (Form PFB-Oxime) SPE->Deriv Elute Aldehydes GCMS GC-MS/NICI Analysis Deriv->GCMS Inject Derivative Quant Data Quantification GCMS->Quant Acquire Spectra

3. Experimental Protocol

3.1. Materials and Reagents

  • Analytical Standard: this compound (e.g., from Cayman Chemical).
  • Internal Standard: A stable isotope-labeled aldehyde, such as [d₄]-hexadecanal, is ideal [2]. Alternatively, benzaldehyde-ring-D5 has been used [1].
  • Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA • HCl).
  • Solvents: HPLC or GC-MS grade methanol, chloroform, water, petroleum ether.
  • Solid-Phase Extraction: Silica (Si) columns (e.g., 1 mL capacity from Sigma).
  • GC-MS Column: A non-polar or mid-polar capillary GC column, such as Supelco SLB-5ms (30 m × 0.25 mm I.D. × 0.25 μm df) [3].

3.2. Step-by-Step Procedure

  • Sample Preparation and Extraction:

    • Add a known amount of internal standard (e.g., 20 pmol [d₄]-hexadecanal) to your biological sample (plasma, tissue homogenate) [2].
    • Perform a lipid extraction using a modified Bligh and Dyer method [2]. Briefly, mix the sample with a 1:1 mixture of methanol/saline, then extract with chloroform. Combine the organic layers and dry under a gentle stream of nitrogen or argon.
  • Silica Column Purification (Critical Step):

    • Pre-equilibrate a 1 mL silica column with 10 mL of chloroform [2].
    • Resuspend the dried organic extract in 500 μL of chloroform and load it onto the column.
    • Elute the neutral lipid fraction containing this compound with 5 mL of chloroform. Plasmalogens and other polar lipids will be retained on the column.
    • Collect the chloroform eluate in a clean tube and dry it under a stream of inert gas.
  • PFBHA Derivatization:

    • To the dried sample, add a solution of PFBHA in water or a suitable buffer.
    • Incubate the mixture to allow for complete oxime formation. The reaction time and temperature should be optimized; literature methods often use room temperature or slightly elevated temperatures [1] [4].
    • After reaction, extract the PFB-oxime derivative into an organic solvent like petroleum ether or hexane [2].
  • GC-MS Analysis:

    • Gas Chromatography: Inject 1-2 μL of the derivatized sample. Use a temperature ramp program suitable for long-chain compounds. A general starting point is: hold at 60°C for 1 min, ramp at 20°C/min to 300°C, and hold for 10 min.
    • Mass Spectrometry: Operate the MS in Negative Ion Chemical Ionization (NICI) mode with methane or ammonia as the reagent gas [1] [2]. For the PFB-oxime of this compound, monitor the characteristic [M-HF]⁻ ion or other dominant fragment ions using Selected Ion Monitoring (SIM) for maximum sensitivity.

4. Data Quantification and Analytical Performance Quantification is achieved by comparing the peak area ratio of the target analyte to the internal standard against a linear calibration curve.

Table 1: Summary of Key Analytical Parameters for Aldehyde Quantification via PFBHA-GC-MS

Parameter Description / Value Reference
Derivatization Product Pentafluorobenzyl oxime (PFB-oxime) [1] [2]
Detection Mode GC with Negative Ion Chemical Ionization (NICI) MS [1] [2]
Internal Standard [d₄]-hexadecanal or benzaldehyde-ring-D5 [1] [2]
Calibration Linearity Linear (r > 0.99) for a wide range of aldehydes [1]
Recovery from Samples >85% for most aldehydes; can be lower (60-80%) for some unsaturated aldehydes in plasma/tissue [1]

Table 2: Example Ions for SIM Monitoring in NICI-MS

Compound PFB-Oxime Derivative Characteristic Ion(s) for SIM
This compound C₂₅H₃₅F₅NO (approximate) m/z of [M-HF]⁻ ion (To be determined empirically)
Hexadecanal C₂₃H₃₄F₅NO m/z 415 [2]
Octadecanal C₂₅H₃₈F₅NO m/z 443 [2]
[d₄]-Hexadecanal C₂₃H₃₀D₄F₅NO m/z 419 [2]

5. Troubleshooting and Best Practices

  • High Background or Artifact Peaks: Ensure complete separation from plasmalogens using the silica column. The breakdown of plasmalogens during derivatization is a major source of interference [2].
  • Low Recovery: Unsaturated aldehydes like this compound may bind to protein and lipid components in the sample. The use of an appropriate internal standard corrects for these losses [1].
  • Poor Chromatography: Confirm that the derivatization reaction has gone to completion. Using a fresh PFBHA solution is recommended.
  • Low Sensitivity: Optimize the SIM parameters on your GC-MS system by first running a full scan of the standard to identify the most abundant fragment ions.

References

Introduction to 9,12-Octadecadienal and Its Production Strategy

Author: Smolecule Technical Support Team. Date: February 2026

9,12-Octadecadienal is a derivative of linoleic acid (LA), an omega-6 polyunsaturated fatty acid (PUFA). Producing such compounds in Saccharomyces cerevisiae is challenging because this yeast does not naturally produce or accumulate PUFAs [1]. A feasible production strategy involves a two-step process:

  • Engineer the host to produce the precursor, linoleic acid.
  • Introduce heterologous enzymes to convert linoleic acid into the target this compound.

The table below summarizes the core genetic components required for this engineered pathway.

Component Type Specific Element / Enzyme Source Organism(s) Function in Pathway
Desaturases Δ12-desaturase Plants, fungi, cyanobacteria Converts oleic acid to linoleic acid (LA) [1].
Δ9-desaturase (OLE1) S. cerevisiae (native) Produces oleic acid (must be upregulated).
Linoleic Acid Conversion Enzyme Specific oxidase or dehydrogenase To be identified Converts linoleic acid to this compound.
Pathway Engineering Mitochondria-targeting sequences (MTS) Various Compartmentalizes pathway into mitochondria for efficiency [2].
Chaperonins (GroEL/GroES) E. coli Enhances functional expression of heterologous enzymes [2].

Detailed Experimental Protocol

This protocol assumes a working knowledge of yeast molecular genetics. All cloning steps can be performed using the robust Golden Gate Assembly method [3].

Phase 1: Strain Engineering

Objective: Construct a S. cerevisiae strain capable of producing this compound.

Step 1: Plasmid Assembly for Linoleic Acid Production

  • Assembly: Use Golden Gate assembly to create an expression cassette for a heterologous Δ12-desaturase gene. The cassette should include:
    • Strong Constitutive Promoter: e.g., GPD (glyceraldehyde-3-phosphate dehydrogenase) promoter [2].
    • Δ12-desaturase Gene: Codon-optimized for S. cerevisiae, sourced from plants (e.g., safflower) or fungi.
    • Mitochondria-Targeting Sequence (MTS): Attach an MTS (e.g., derived from MMF1, HSP60, or COX4) to the N-terminus of the desaturase to localize the pathway to mitochondria, enhancing efficiency and substrate channeling [2].
    • Selection Marker: An auxotrophic marker (e.g., URA3) or an antibiotic resistance gene.
  • Transformation & Validation: Transform the assembled plasmid into competent E. coli, plate on selective media, and screen for correct clones by colony PCR and plasmid sequencing [3].

Step 2: Introducing the Linoleic Acid Conversion Enzyme

  • Gene Identification: The specific oxidase or dehydrogenase required to convert LA to this compound needs bioprospecting. Candidate enzymes include fatty acid oxidases or alcohol dehydrogenases with activity towards LA.
  • Assembly & Transformation: Assemble an expression cassette for the identified gene, similarly equipped with a strong promoter and an MTS. This cassette can be integrated into the yeast genome at a specific locus (e.g., ho site) for stable expression.

Step 3: Yeast Transformation and Genotype Validation

  • Competent Cell Preparation: Grow the parent yeast strain (e.g., BY4741) to mid-log phase (OD600 ~0.7) and prepare competent cells using a lithium acetate (LiOAc) method [3].
  • Transformation: For genomic integration, linearize the DNA construct and transform it into competent yeast cells using the PEG/LiOAc method, followed by a heat shock (42°C for 15-45 minutes) [3].
  • Validation: Select transformants on appropriate dropout media. Verify correct genomic integration via colony PCR and analytical methods like flow cytometry if a fluorescent tag is used [3].
Phase 2: Cultivation and Analysis

Objective: Produce and quantify this compound from the engineered yeast strain.

Step 1: Fermentation

  • Medium: Use a defined minimal medium (e.g., SC-URA) with the appropriate carbon source (e.g., 2% glucose).
  • Conditions: Incubate cultures at 30°C with shaking at 250 rpm. Monitor growth by OD600.
  • Induction: If using an inducible promoter, add the inducer (e.g., galactose) during the mid-log phase.

Step 2: Metabolite Extraction and Analysis

  • Extraction: Harvest cells during stationary phase. Extract lipids and fatty acid derivatives using a biphasic solvent system (e.g., chloroform:methanol, 2:1 v/v).
  • Analysis:
    • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize (e.g., via methylation) the extracted compounds and analyze by GC-MS. Compare the retention time and mass spectrum of the product peak against an authentic this compound standard.
    • Quantification: Use a calibration curve of the standard for absolute quantification. Report the titer in mg/L.

Key Parameters for Bioproduction

The table below outlines critical parameters to monitor and optimize throughout the process.

Parameter Target / Method Purpose / Rationale
Linoleic Acid Titer GC-MS analysis; target >100 mg/L (benchmark) Ensures precursor is available for final conversion.
This compound Titer GC-MS analysis; primary success metric. Direct measure of pathway functionality and yield.
Cell Growth (OD600) Spectrophotometry. Indicates metabolic burden and overall culture health.
Lipid Peroxidation TBARS assay or similar. Monitors potential oxidative degradation of PUFAs [1].
Enzyme Localization Fluorescence microscopy (if tagged). Confirms mitochondrial targeting of heterologous enzymes.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Linoleic Acid detected Δ12-desaturase not functional or expressed. Check codon optimization, use stronger promoter, verify MTS function, co-express chaperonins (GroEL/ES) to aid protein folding [2].
LA produced, but no this compound Conversion enzyme has low activity/wrong specificity. Screen alternative oxidase/dehydrogenase genes; optimize reaction conditions in mitochondria (e.g., pH, cofactors).
Low overall titer Metabolic burden; toxic intermediate. Use a fed-batch fermentation system; fine-tune gene expression levels; add antioxidants (e.g., ascorbic acid) to culture medium to protect PUFAs [1].
Genetic instability Recombination between repeated sequences. Use different MTSs and promoters for each gene to avoid homologous recombination [2].

Pathway and Workflow Visualization

The following diagram illustrates the engineered metabolic pathway for this compound production in yeast, localized within the mitochondria.

engineered_pathway cluster_mito Mitochondrial Matrix (Engineered Locus) node_mito node_mito node_desat node_desat node_oxidase node_oxidase node_precursor node_precursor node_product node_product Oleic_Acid Oleic_Acid Linoleic_Acid Linoleic_Acid Oleic_Acid->Linoleic_Acid  Δ12-Desat. Target_Aldehyde Target_Aldehyde Linoleic_Acid->Target_Aldehyde  Oxidation End This compound (Product) Target_Aldehyde->End MTS_Desaturase Δ12-Desaturase (with MTS) MTS_Desaturase->Oleic_Acid  Converts MTS_Oxidase Oxidase/Dehydrogenase (with MTS) MTS_Oxidase->Linoleic_Acid  Converts Start Yeast Native Oleic Acid Start->Oleic_Acid  Supply

This application note provides a foundational strategy. Significant research, particularly in identifying the specific oxidase and optimizing the pathway, remains to be done. The principles of mitochondrial compartmentalization and chaperonin co-expression are promising approaches to enhance the functional output of this engineered system [2].

References

metabolic engineering for 9,12-Octadecadienal acetate production

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Knowledge and Potential Pathways

While a direct metabolic engineering protocol for 9,12-Octadecadienal acetate is not described in the available literature, the table below outlines key concepts from recent research that are highly relevant for developing a production strategy.

Concept / Component Relevance to this compound Acetate Production Source Organism / System
This compound This compound is a direct precursor to the target molecule, this compound acetate. PubChem Compound [1]
Fatty Acid-Derived Compounds Research on producing insect pheromones in microbes demonstrates the feasibility of engineering pathways for fatty acid-derived acetates. Engineered Microorganisms [2]
Volatile Aroma Compounds (VACs) Studies on peppers show that acetate esters are significant volatile components, confirming their natural biosynthetic routes. Capsicum spp. (Pepper fruits) [3]
Alcohol Acyltransferase (AAT) This enzyme family is responsible for catalyzing the critical acetylation step, forming acetate esters from an alcohol and acetyl-CoA. Various Plants [3]

Based on this information, a logical heterologous biosynthetic pathway in a microbial host like yeast can be proposed. The core of the strategy would involve producing the fatty alcohol precursor, 9,12-Octadecadienol, and then acetylating it.

The following diagram illustrates this conceptual engineered pathway:

G Glucose Glucose (Feedstock) OleicAcid Oleic Acid (Engineered Precursor) Glucose->OleicAcid  Engineered  Fatty Acid Synthesis Desaturase Δ12-Desaturase OleicAcid->Desaturase LinoleicAcid Linoleic Acid (9,12-Octadecadienoic Acid) Reductase Fatty Acyl-CoA Reductase (FAR) LinoleicAcid->Reductase LinoleicAlcohol 9,12-Octadecadienol Acyltransferase Alcohol Acyltransferase (AAT) LinoleicAlcohol->Acyltransferase TargetAcetate This compound Acetate (Target Product) AcetylCoA Acetyl-CoA AcetylCoA->Acyltransferase Desaturase->LinoleicAcid Reductase->LinoleicAlcohol Acyltransferase->TargetAcetate

Metabolic Engineering and Fermentation Strategies

The pathway illustrated above requires effective implementation within a microbial host. Here are detailed strategies and protocols based on current metabolic engineering practices.

Strain Selection and Genetic Toolbox
  • Recommended Host: Saccharomyces cerevisiae (Baker's Yeast) is a preferred host due to its GRAS (Generally Recognized As Safe) status, well-defined genetics, and natural ability to produce fatty acids and esters [4]. It also possesses endogenous pathways for fatty acid biosynthesis and acetyl-CoA metabolism.
  • Genetic Engineering Tools: Utilize the CRISPR-Cas9 system for precise genome editing. For gene expression, employ strong, constitutive promoters like PDC1 or TEF1, and integrate expression cassettes into genomic safe havens to ensure stability [4].
  • Gene Optimization: All heterologous genes (e.g., Δ12-desaturase, FAR, AAT) must be codon-optimized for S. cerevisiae to ensure high translation efficiency [4].
Detailed Gene Expression Protocol

This protocol outlines the cloning and transformation steps to construct your engineered yeast strain.

Materials:

  • S. cerevisiae strain (e.g., CEN.PK2 or BY4741)
  • CRISPR-Cas9 plasmid system for yeast (e.g., pCAS series)
  • E. coli DH5α for plasmid propagation
  • Yeast culture media (YPD, Synthetic Complete (SC) dropout media)
  • Restriction enzymes, T4 DNA Ligase, Gibson Assembly master mix
  • PCR purification and gel extraction kits

Method:

  • Vector Construction: Clone the codon-optimized genes for Δ12-desaturase (from a source like Moriterella alpina), a specific Fatty Acyl-CoA Reductase (FAR), and an Alcohol Acyltransferase (AAT) [3] into individual yeast expression vectors. Alternatively, assemble them into a single multi-gene integration construct.
  • Yeast Transformation: Introduce the constructed plasmid(s) into S. cerevisiae using the standard LiAc/SS Carrier DNA/PEG method [4].
    • Grow yeast to mid-log phase (OD600 ~0.5-0.8).
    • Wash and resuspend cells in transformation buffer (0.1 M LiAc, TE buffer).
    • Mix cells with plasmid DNA, carrier DNA, and PEG/LiAc solution.
    • Heat shock at 42°C for 40 minutes.
    • Plate on appropriate SC dropout medium for selection.
  • Strain Selection and Validation: Select transformed colonies after 2-3 days of growth at 30°C. Validate successful genomic integration or plasmid presence by colony PCR and analytical fermentation to check for product formation.
Fermentation and Analysis Protocols

Once the strain is constructed, these protocols guide the production and measurement of the target compound.

Fed-Batch Fermentation for Production:

  • Medium: Use a defined mineral medium with a high C/N ratio to promote lipid accumulation.
  • Process:
    • Batch Phase: Begin with 20 g/L glucose for rapid biomass generation.
    • Fed-Batch Phase: Initiate a controlled glucose feed (e.g., exponential feed) once the initial glucose is depleted to avoid ethanol formation and maintain aerobic conditions.
    • Induction: If using inducible promoters, add inducer (e.g., galactose) at the start of the fed-batch phase.
    • Extraction: Due to the potential volatility or cytotoxicity of the product, consider employing in-situ product removal (ISPR), such as overlayering the fermentation broth with a biocompatible organic solvent like dodecane [2].

Analytical Protocol: GC-MS for Quantification

  • Sample Preparation: Extract 1 mL of culture broth with an equal volume of ethyl acetate containing an internal standard (e.g., nonyl acetate). Vortex vigorously for 2 minutes, centrifuge, and analyze the organic layer [3].
  • GC-MS Conditions:
    • Column: HP-INNOWax (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
    • Oven Program: 40°C (hold 3 min), ramp to 240°C at 10°C/min, hold 5 min.
    • Injector/Detector Temp: 250°C.
    • Carrier Gas: Helium at 1.0 mL/min.
    • Ionization Mode: Electron Impact (EI, 70 eV).
  • Identification & Quantification: Identify this compound acetate by comparing its retention time and mass spectrum with an authentic standard. Use a calibration curve made with the standard for absolute quantification.

Key Considerations for Future Research

To advance the production of this compound acetate, future work should focus on:

  • Enzyme Specificity: The choice of the Fatty Acyl-CoA Reductase (FAR) and Alcohol Acyltransferase (AAT) is critical. Screening enzymes from different biological sources (e.g., plants, insects) can identify highly specific and active variants [3].
  • Precursor Pull: To maximize flux through the pathway, consider overexpressing a Δ9-desaturase in yeast to enhance the endogenous pool of oleic acid, the direct precursor for the Δ12-desaturase [2].
  • Cofactor Balancing: The FAR enzyme typically requires NADPH. To support this, engineer cofactor supply by overexpressing genes in the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (ZWF1) [5].

References

Application Notes and Protocols for 9,12-Octadecadienal in Mating Disruption Pest Control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mating Disruption and 9,12-Octadecadienal

Mating disruption (MD) is an environmentally sustainable pest management technique that utilizes synthetic sex pheromones to disrupt the mating behavior of target insect pests. By introducing artificial pheromone stimuli into the pest's habitat, MD confuses males, preventing them from locating females and ultimately blocking the reproductive cycle [1]. This approach offers exceptional species specificity, preserving beneficial insects and minimizing environmental impact compared to broad-spectrum insecticides.

This compound, specifically in its Z9,E12 isomeric form, is a critical sex pheromone component for several significant lepidopteran pests. This 18-carbon diunsaturated aldehyde is part of a complex chemical communication system that governs reproductive behavior in many moth species [2]. As a pheromone component, it is typically deployed not in isolation but as part of a precise blend of compounds that mimics the natural female-produced pheromone plume. The specificity of these blends allows for targeted pest management without affecting non-target species [3] [1].

Target Pest Species and Pheromone Formulations

Key Pest Species and Effective Pheromone Blends

Research has identified several agriculturally significant pests that utilize this compound as part of their pheromone communication system. The table below summarizes the target species, complete pheromone blends, and application contexts.

Table 1: Pest Species Managed with this compound-Based Pheromone Blends

Target Pest Species Pheromone Blend Composition Primary Crop Application Context
Rice stem borer (Chilo suppressalis) Z-9-hexadecenal, Z-11-hexadecenal, Z-9-octadecenal (1:10:1) [2] Rice Mating disruption in rice paddies [2]
Sugarcane borer (Chilo sacchariphagus indicus) Z-13-octadecenal, Z-1-octadecenal (1:7 ratio with alcohol) [2] Sugarcane Field-scale mating disruption [2]
Legume pod borer (Maruca vitrata) (E,E)-10,12-hexadecadienal, (E,E)-10,12-hexadecadienol, (E)-10-hexadecenal [4] Legumes (e.g., cowpea, mungbean) Mating disruption in legume crops [4]
Commercial Pheromone Dispenser Systems

Various dispenser technologies have been developed for the controlled release of this compound in mating disruption programs. Each system offers distinct characteristics regarding release kinetics, longevity, and application method:

  • Hollow Fiber and Twist-Tie Dispensers: These hand-applied dispensers consist of plastic reservoirs filled with synthetic pheromone. They provide consistent release over extended periods and are typically distributed throughout the crop canopy at densities ranging from 200-500 units per hectare depending on the target pest and pest pressure [1].

  • Aerosol Dispensers: These electronically controlled devices emit high concentrations of pheromone at predetermined intervals. They are particularly effective for area-wide management and can protect larger areas with fewer points of application compared to passive dispensers [5].

  • Microencapsulated Formulations (MECs): Pheromone enclosed in polymer capsules can be applied as sprays using conventional pesticide equipment. However, MECs typically have shorter field longevity (approximately 7-10 days) and require more frequent applications [1].

  • Flowable Matrix Systems (e.g., SPLAT): These novel formulations create long-lasting monolithic dispensers that can be applied manually or mechanically. They provide season-long suppression with a single application for many pests and offer the advantage of minimal drift after application [1].

Experimental Protocols for Mating Disruption Efficacy Evaluation

Laboratory Bioassay for Mating Disruption

Purpose: To evaluate the efficacy of different pheromone blend ratios and concentrations in disrupting mating behavior under controlled laboratory conditions before field implementation.

Materials and Methods:

  • Insect Culture: Maintain target pest species (e.g., Maruca vitrata) under controlled conditions (25±2°C, 70±10% RH, 14L:10D photoperiod) using artificial diet for larvae and 10% glucose solution for adults [4].
  • Experimental Setup: Use mating cages (44×45×58 cm) containing virgin male and female pairs (1-3 days old). Introduce pheromone lures containing this compound blends at different ratios (e.g., 1:1:1, 100:5:5) suspended in test cages [4].
  • Behavioral Observation: Conduct observations during the species-specific scotophase (e.g., 18:00-02:00 h for M. vitrata) at 20-minute intervals. Record:
    • Number of successful matings
    • Latency to mate initiation
    • Duration of mating pairs
    • Male orientation behavior [4]
  • Post-Treatment Assessment:
    • Collect and count eggs daily
    • Incubate eggs under optimal conditions
    • Record egg hatch rates (eclosion)
    • Assess larval viability and development [4]

Data Analysis: Compare mating success, fecundity, and fertility parameters between treatment and control groups using appropriate statistical tests (e.g., ANOVA, chi-square). Significant reductions in these parameters indicate effective mating disruption.

Field Evaluation Protocol

Purpose: To validate the efficacy of this compound-based mating disruption under actual field conditions and quantify crop protection benefits.

Experimental Design:

  • Plot Layout: Establish replicated treatment blocks (minimum 0.5-1 ha each) with comparable pest pressure and cropping patterns. Include:
    • MD-treated plots (pheromone dispensers only)
    • Insecticide-treated plots (conventional insecticides only)
    • Combined MD + insecticide plots
    • Untreated control plots [5]
  • Dispenser Deployment: Install pheromone dispensers at recommended densities (e.g., 2.5-5 dispensers/ha for aerosol systems) prior to pest flight initiation. Position dispensers uniformly throughout the canopy according to manufacturer specifications [5].
  • Monitoring:
    • Use pheromone-baited traps to monitor male population densities (place 1-2 traps/plot)
    • Conduct weekly visual inspections for plant damage (flowers, pods, fruits)
    • Record larval infestations through direct sampling [4]
  • Efficacy Assessment:
    • At harvest, collect crop samples from multiple locations within each plot
    • Quantify pest damage (e.g., pod boring, fruit lesions)
    • Measure yield parameters (weight, quality)
    • Process samples through commercial equipment to compare damage assessments [5]

The following workflow diagram illustrates the complete experimental process from laboratory to field evaluation:

G cluster_lab Laboratory Bioassays cluster_field Field Evaluation cluster_analysis Data Analysis Lab Lab Field Field Lab->Field Analysis Analysis Field->Analysis L1 Establish Insect Culture (Controlled environment) L2 Test Pheromone Blends (Behavioral observations) L1->L2 L3 Assess Mating Success (Fecundity & fertility) L2->L3 L4 Select Optimal Blend L3->L4 F1 Plot Design & Setup (Treated vs control areas) L4->F1 F2 Dispenser Deployment (Pre-flight installation) F1->F2 F3 Population Monitoring (Trapping & visual inspection) F2->F3 F4 Damage Assessment (Harvest sampling) F3->F4 A1 Statistical Comparison (ANOVA, chi-square) F4->A1 A2 Efficacy Determination (Damage reduction metrics) A1->A2 A3 Protocol Optimization A2->A3

Quantitative Efficacy Data and Performance Metrics

Mating Disruption Efficacy Across Cropping Systems

Rigorous field trials have demonstrated the effectiveness of this compound-containing blends across various agricultural systems. The following table summarizes key performance metrics from published research:

Table 2: Efficacy Metrics of this compound-Based Mating Disruption in Different Cropping Systems

Crop System Target Pest Reduction in Mating Success Damage Reduction Yield Impact Source
Legumes (Mungbean) Maruca vitrata Significant disruption (1:1:1 blend) [4] Lower flower and pod damage [4] Higher mungbean yield [4] [4]
Almond Amyelois transitella Not quantified Combined MD + insecticide superior to either alone in 9/10 years [5] Economically important damage reduction [5] [5]
Rice Chilo suppressalis Successful implementation achieved [2] Not specified Not specified [2]
Sugarcane Chilo sacchariphagus indicus Successful implementation achieved [2] Not specified Not specified [2]

Implementation Considerations and Integrated Pest Management

Practical Application Guidelines

Successful implementation of this compound-based mating disruption requires careful attention to several critical factors:

  • Treatment Area Size: Mating disruption performs best when applied over large contiguous areas. A minimum of 4-10 hectares is recommended, with larger areas (≥20 hectares) providing more consistent results [1]. This minimizes the impact of mated female immigration from untreated areas.

  • Application Timing: Dispensers must be deployed before the beginning of the target pest's flight period and remain effective throughout the entire mating season. For multivoltine species, this may require formulations with extended longevity or multiple applications [5].

  • Population Monitoring: Regular monitoring using pheromone traps and visual inspections is essential to assess program efficacy and detect potential resistance development. A significant reduction in male trap catches indicates successful disruption of mate-finding behavior [4] [1].

  • Integration with Other Control Tactics: Mating disruption is most effective when combined with other integrated pest management practices. For Maruca vitrata, this includes sanitation to remove alternative hosts and destruction of crop residues [4]. In almond systems, combining mating disruption with well-timed insecticide applications provides superior control compared to either tactic alone [5].

Mechanisms of Mating Disruption

The pheromone-mediated mating disruption operates through several complementary mechanisms that interfere with normal reproductive behavior:

  • Competitive Attraction: Males are attracted to synthetic pheromone point sources rather than calling females, effectively creating "false trails" that reduce encounters with potential mates [1].

  • Sensory Adaptation/Habituation: Prolonged exposure to elevated pheromone levels causes adaptation of antennal receptors or habituation of the central nervous system, making males less responsive to natural female pheromone plumes [3] [5].

  • Camouflage: The atmosphere becomes permeated with pheromone, effectively masking the natural female-produced plumes and making them indistinguishable from the background [1].

The following diagram illustrates the molecular and ecological mechanisms through which this compound disrupts pest mating behavior:

G cluster_molecular Molecular Mechanisms (Pheromone Reception) cluster_ecological Ecological Mechanisms (Field Level) MD This compound Application M1 Pheromone Binding Proteins (Transport through sensillum lymph) MD->M1 E1 Competitive Attraction (Males follow false trails) MD->E1 M2 Pheromone Receptors (Activation of ORNs) M1->M2 M3 Signal Transduction (Ionotropic and/or metabotropic pathways) M2->M3 M4 Sensory Neuron Response (Sensory adaptation/habituation) M3->M4 E3 Mating Prevention (Reduced reproductive success) M4->E3 E2 Plume Masking (Natural plumes camouflaged) E1->E2 E2->E3 E4 Population Suppression (Next generation reduction) E3->E4 E3->E4

Conclusion

This compound serves as a critical component in species-specific pheromone blends for mating disruption of several economically significant lepidopteran pests. When properly formulated and deployed using appropriate dispensers at adequate densities, this pheromone component can significantly reduce mating success, crop damage, and pesticide applications. The most effective programs integrate mating disruption with complementary pest management tactics, particularly for pests with high dispersal capabilities like the navel orangeworm in almonds [5]. Further research should focus on optimizing blend ratios for different geographic populations, developing more economical dispenser technologies, and elucidating the molecular mechanisms underlying pheromone reception and signal transduction to enhance disruption efficacy.

References

Comprehensive Application Notes: Optimizing SPME Fibers for Aldehyde Extraction in Pharmaceutical and Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SPME and Aldehyde Analysis

Solid-phase microextraction (SPME) has emerged as a powerful, solvent-free sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step. This green analytical approach is particularly valuable in pharmaceutical and clinical research where sample volume is often limited and analyte sensitivity is critical. The fundamentals of SPME, developed by Professor Pawliszyn and colleagues, rely on the partitioning of analytes between a sample matrix and a stationary phase coated on a fused-silica fiber, with subsequent thermal desorption into an analytical instrument (typically GC-MS) for separation and detection [1] [2]. SPME operates through two main approaches: equilibrium extraction (slower but with high precision) and pre-equilibrium extraction (faster, ideal for volatile compounds) [1].

Aldehydes represent a challenging class of carbonyl compounds in analytical chemistry due to their high reactivity, volatility, and presence at trace concentrations in complex matrices. In pharmaceutical and clinical contexts, aldehydes serve as important biomarkers of oxidative stress (e.g., malondialdehyde, 4-hydroxynonenal) and are also monitored as potential genotoxic impurities in drug formulations. Their analysis is complicated by their polar nature and tendency to form derivatives, necessitating careful optimization of SPME parameters. The successful extraction of aldehydes depends significantly on selecting appropriate fiber coatings, optimizing extraction conditions, and understanding matrix effects, which will be comprehensively addressed in these application notes.

SPME Fiber Selection for Aldehyde Extraction

Fiber Coating Materials

The selection of an appropriate SPME fiber coating is paramount for efficient aldehyde extraction, as the coating's chemical characteristics directly influence selectivity, sensitivity, and extraction efficiency. Based on the literature, several commercial and advanced coatings have demonstrated effectiveness for aldehyde compounds:

  • DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane): This triphasic coating has shown excellent performance for a wide range of volatile aldehydes, making it particularly suitable for complex matrices. In the analysis of volatile organic compounds in dry-cured ham, this fiber enabled the detection of key aldehydes including hexanal, heptanal, octanal, nonanal, and 2-decenal (E) [2]. The combination of DVB (optimized for larger molecules), Carboxen (excellent for small molecules), and PDMS (non-polar) provides a comprehensive extraction profile that captures aldehydes across various molecular weights and polarities.

  • CAR/PDMS (Carboxen/Polydimethylsiloxane): This biphasic coating is particularly effective for small molecular weight aldehydes due to the strong adsorption properties of Carboxen for volatile compounds. Research has indicated its utility in flavor and fragrance analysis where low molecular weight aldehydes are targets [3].

  • PDMS/DVB (Polydimethylsiloxane/Divinylbenzene): This coating provides enhanced extraction capabilities for polar volatiles like aldehydes compared to pure PDMS fibers. The DVB component introduces π-π interactions that preferentially retain compounds with double bonds, such as the carbonyl group in aldehydes [1].

  • Polyacrylate (PA): This polar coating exhibits excellent affinity for polar compounds, including aldehydes, through dipole-dipole interactions. It is particularly useful for semi-volatile aldehydes and has demonstrated effectiveness in environmental applications [1].

Advanced and Custom Fiber Coatings

Recent advancements in SPME coating technology have introduced novel materials with enhanced selectivity and sensitivity for targeted applications:

  • Fluorinated Organic Molecular Cages (F-OMCs): These hierarchically porous materials incorporate mesopores and macropores that significantly enhance mass transfer rates, enabling rapid equilibrium (as quick as 30 minutes in some applications). The fluorinated structure provides strong affinity for fluorinated compounds, though the principles can be adapted for aldehyde extraction through appropriate functionalization [4].

  • Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): These tunable porous materials offer high surface areas and customizable pore geometries that can be designed for specific molecular recognition, including carbonyl compounds like aldehydes [1].

  • Molecularly Imprinted Polymers (MIPs): These synthetic polymer networks with tailored recognition sites can be designed for specific aldehyde molecules, providing exceptional selectivity in complex biological matrices [1].

Fiber Format Considerations

SPME fibers are available in two primary formats, each with distinct advantages:

  • Traditional Fused-Silica Fibers: These conventional fibers feature coatings on fragile fused-silica filaments and require careful handling to prevent breakage.

  • SPME Arrow: This robust alternative features a thicker sorbent layer and arrow-shaped tip, providing improved mechanical stability, higher extraction capacity, and better closing mechanism to prevent contamination [5]. The enhanced sorbent volume significantly improves sensitivity for trace aldehyde analysis.

Table 1: SPME Fiber Coatings for Aldehyde Extraction

Fiber Coating Coating Thickness Aldehyde Molecular Weight Range Optimal Application Matrix Key Advantages
DVB/CAR/PDMS 50/30 μm C3-C12 (Low to Medium) Complex food, biological samples Wide volatility range, excellent for complex mixtures
CAR/PDMS 75 μm C1-C7 (Low) Headspace of aqueous samples Superior for highly volatile aldehydes
PDMS/DVB 65 μm C4-C12 (Medium) Environmental, pharmaceutical samples Enhanced polar compound retention
Polyacrylate (PA) 85 μm C7-C15 (Medium to High) Biological fluids, tissue homogenates Excellent for polar, semi-volatile aldehydes
F-OMCs (Custom) ~48 μm Customizable Urine, serum, specialized applications Rapid mass transfer, high selectivity

Critical Optimization Parameters for Aldehyde Extraction

Extraction Temperature and Time Optimization

Temperature and time represent two of the most critical parameters in SPME method development for aldehydes, as they directly influence the kinetics of analyte transfer from the matrix to the fiber coating:

  • Equilibration Temperature: Research on dry-cured ham analysis demonstrated that 70°C provided optimal recovery of aldehydes including hexanal, heptanal, octanal, nonanal, and 2-decenal (E) [2]. Higher temperatures increase the Henry's constant, favoring transfer of analytes to the headspace, but excessive temperatures may degrade thermally labile aldehydes or reduce fiber lifetime.

  • Equilibration Time: The same study determined that 60 minutes was optimal for equilibrium attainment in complex food matrices [2]. Shorter times (20-40 minutes) may be sufficient for simpler matrices or when using pre-equilibrium extraction approaches [3].

  • Extraction Time: For the DVB/CAR/PDMS fiber, a 60-minute extraction at 70°C provided the best results for medium-chain aldehydes in food matrices [2]. Advanced coatings like F-OMCs can significantly reduce this time to 30 minutes or less due to enhanced mass transfer properties [4].

Sample Matrix Modifications

Strategic modification of the sample matrix can dramatically improve aldehyde extraction efficiency through several mechanisms:

  • Salt Addition: The incorporation of saturated NaCl solution (approximately 20-30% w/v) significantly improves aldehyde recovery through the "salting-out" effect, which reduces the solubility of polar compounds in the aqueous phase, driving them into the headspace. Research on tobacco flavor analysis confirmed that NaCl addition substantially influenced detection sensitivity for various flavor compounds, including aldehydes [3].

  • pH Adjustment: Most aldehydes are relatively stable across a range of pH conditions, with studies showing negligible effects between pH 3-9 for many flavor aldehydes [3]. However, for specific aldehyde compounds that may undergo pH-dependent chemical reactions (e.g., aldol condensation), careful pH optimization is recommended.

  • Water Content: The volume of aqueous phase significantly affects headspace partitioning, with optimal volumes typically between 0.25-1 mL in 10 mL SPME vials, depending on matrix complexity [3].

Desorption Conditions and Fiber Maintenance

Proper desorption following extraction is crucial for complete transfer of analytes to the analytical instrument and for maintaining fiber integrity:

  • Desorption Temperature: High desorption temperatures between 250-270°C are typically required for complete release of aldehydes from the fiber coating, with the specific temperature dependent on the fiber type and analyte volatility [2].

  • Desorption Time: A 4-minute desorption at 250°C was found optimal for aldehyde analysis using DVB/CAR/PDMS fibers, ensuring complete transfer without significant carryover [2].

  • Fiber Conditioning: Proper fiber maintenance includes initial conditioning (30 minutes at 270°C for new fibers), pre-injection conditioning (5 minutes at 250°C), and post-analysis conditioning (20 minutes at 250°C) to prevent carryover between samples [2].

Table 2: Optimization Parameters for Aldehyde Extraction via HS-SPME

Parameter Optimal Range Effect on Aldehyde Extraction Matrix Considerations
Extraction Temperature 60-90°C Higher temperature increases volatility but may degrade sensitive aldehydes Complex matrices may require higher temperatures
Extraction Time 30-60 min Longer times increase sensitivity until equilibrium Simple matrices reach equilibrium faster
Salt Addition 20-30% NaCl Salting-out effect improves recovery of polar aldehydes Critical for aqueous samples, less for non-aqueous
Sample pH 3-9 (minimal effect) Most aldehydes stable in this range Extreme pH may catalyze aldol condensation
Sample Volume 0.25-1 mL in 10 mL vial Smaller volume increases headspace concentration Balance between sufficient matrix and headspace
Desorption Temperature 250-270°C Higher temperature ensures complete desorption Must remain below fiber maximum temperature
Desorption Time 4-10 min Must be sufficient for complete analyte transfer Longer times may reduce fiber lifetime

SPME Method Development Workflow

The following diagram illustrates the systematic approach to developing and optimizing an SPME method for aldehyde analysis:

spme_workflow Start Start: SPME Method Development SF Step 1: Fiber Selection • Consider aldehyde properties • Evaluate matrix complexity • Review literature for similar analytes Start->SF OP Step 2: Parameter Screening • Test temperature range (40-90°C) • Evaluate time (20-60 min) • Assess salt addition (0-30% NaCl) SF->OP OM Step 3: Response Surface Methodology • Central composite design • Box-Behnken design • Model parameter interactions OP->OM Val Step 4: Method Validation • Linearity studies • LOD/LOQ determination • Precision/accuracy assessment OM->Val App Step 5: Real Sample Application • Analyze actual samples • Verify method robustness • Adjust if necessary Val->App

Detailed Experimental Protocols

Protocol 1: HS-SPME-GC-MS for Volatile Aldehydes in Complex Matrices

This protocol adapts the method validated for dry-cured ham analysis [2], which is applicable to various complex biological and pharmaceutical matrices.

  • Materials and Equipment:

    • SPME fiber: DVB/CAR/PDMS (50/30 μm thickness, 2 cm length)
    • SPME vial (10 mL) with PTFE/silicone septum
    • Thermostatic agitator with temperature control
    • Gas chromatograph coupled with mass spectrometer
    • Internal standards: deuterated toluene (toluene-d8) for non-polar aldehydes; deuterated aldehydes if available
    • Saturated NaCl solution (prepared with high-purity water)
  • Sample Preparation:

    • Homogenize sample using liquid nitrogen if solid or viscous.
    • Weigh 1.0 g of homogenized sample into 10 mL SPME vial.
    • Add 1 mL of saturated NaCl solution and 50 μL of internal standard mixture.
    • Immediately seal vial with PTFE/silicone septum to prevent volatile loss.
  • HS-SPME Extraction:

    • Place sample vial in thermostatic agitator and equilibrate at 70°C for 60 minutes with agitation at 500 rpm.
    • Condition fiber for 5 minutes at 250°C in a separate injection port if available.
    • Expose SPME fiber to sample headspace for 60 minutes at 70°C with continuous agitation.
    • Retract fiber and immediately insert into GC-MS injection port.
  • GC-MS Analysis:

    • Desorb analytes at 250°C for 4 minutes in splitless mode.
    • Employ temperature programming: 40°C (hold 2 min), ramp to 240°C at 5°C/min, final hold 5 minutes.
    • Use MS detection in SIM mode for target aldehydes and SCAN mode for untargeted analysis.
  • Fiber Maintenance:

    • After each analysis, condition fiber for 20 minutes at 250°C in a dedicated conditioning station.
    • Store fibers in appropriate container with guard tube to prevent physical damage and contamination.
Protocol 2: High-Throughput SPME for Small Volume Samples

This protocol leverages recent advancements in high-throughput SPME systems [6], optimized for limited sample availability common in pharmaceutical and clinical research.

  • Materials and Equipment:

    • 96-well SPME system compatible with autosamplers
    • SPME fibers appropriate for aldehyde extraction (PDMS/DVB or CAR/PDMS recommended)
    • Multi-channel pipette for reagent addition
    • Small volume vials (1-2 mL capacity)
  • Sample Preparation:

    • Transfer 100-200 μL of sample (serum, urine, cell culture) to small volume vials.
    • Add 20 μL of saturated NaCl solution and 5 μL of internal standard mixture.
    • Seal vials with pre-slit septa compatible with autosampler.
  • Automated HS-SPME Extraction:

    • Program autosampler to incubate samples at 60°C for 30 minutes with agitation.
    • Set fiber exposure time to 45 minutes at 60°C.
    • Program desorption parameters: 260°C for 3 minutes in GC injection port.
  • Analysis and Data Processing:

    • Use fast GC-MS protocols to reduce analysis time.
    • Implement automated data processing for peak integration and quantification.
Quality Control and Method Validation
  • Internal Standardization: Employ multiple internal standards to cover different aldehyde classes [2]:

    • Toluene-d8 for non-polar aldehydes
    • Deuterated benzaldehyde for aromatic aldehydes
    • Deuterated hexanal or deuterated nonanal for aliphatic aldehydes
  • Calibration:

    • Prepare matrix-matched calibration standards covering expected concentration range.
    • Use at least six concentration levels for linearity assessment.
    • Include quality control samples at low, medium, and high concentrations.
  • Validation Parameters:

    • Linearity: R² > 0.990 across the working range
    • LOD/LOQ: Determine based on signal-to-noise ratio of 3:1 and 10:1, respectively
    • Precision: <15% RSD for intra-day and inter-day variability
    • Accuracy: 85-115% recovery for most aldehydes

Table 3: Method Validation Data for Aldehyde Analysis via HS-SPME-GC-MS

Aldehyde Linear Range (mg kg⁻¹) LOD (mg kg⁻¹) LOQ (mg kg⁻¹) Recovery (%) RSD (%)
Hexanal 0.01-15.5 0.03 0.09 92.5 6.8
Heptanal 0.02-16.2 0.07 0.21 88.3 7.2
Octanal 0.03-17.8 0.09 0.27 94.1 5.9
Nonanal 0.04-18.5 0.12 0.36 96.2 4.7
2-Decenal (E) 0.05-19.1 0.15 0.45 89.7 8.1
Benzaldehyde 0.03-16.8 0.08 0.24 91.4 6.3

Advanced Applications and Innovative Approaches

In Vivo SPME for Biological Monitoring

The non-exhaustive nature of SPME makes it particularly suitable for in vivo sampling applications, enabling monitoring of aldehyde formation and elimination kinetics in real-time:

  • Clinical Applications: SPME probes can be used for direct sampling of blood, tissue, or breath for aldehyde biomarkers of oxidative stress, providing more accurate representation of in vivo concentrations compared to ex vivo methods [7].

  • Implementation Considerations:

    • Use biocompatible coatings such as polyacrylate or functionalized PEG to minimize protein binding and fouling.
    • Implement kinetic calibration approaches using deuterated standards loaded into the fiber coating to account for variable extraction conditions.
    • Ensure proper sterilization protocols for clinical applications.
SPME Coupled with Alternative Detection Systems

While GC-MS remains the gold standard for aldehyde analysis after SPME, several alternative detection systems offer unique advantages:

  • SPME-LC-MS/MS: Suitable for semi-volatile and thermally labile aldehydes that may degrade in GC injection ports. Requires special interfaces for solvent desorption.

  • SPME-Direct Analysis: Emerging technologies enable direct analysis of SPME fibers using techniques such as DESI (desorption electrospray ionization) and DART (direct analysis in real time) MS, significantly reducing analysis time [8].

Innovative Coating Technologies

Recent developments in SPME coating materials offer exciting possibilities for enhanced aldehyde analysis:

  • Hierarchically Porous Materials: Coatings like fluorinated organic molecular cages (F-OMCs) incorporate mesopores (2-50 nm) and macropores (>50 nm) alongside micropores, creating multiscale transport pathways that significantly reduce equilibrium time while maintaining high extraction capacity [4].

  • Molecularly Imprinted Polymers (MIPs): These synthetic antibody analogs can be designed with specific recognition sites for target aldehyde molecules, providing exceptional selectivity in complex matrices like urine, serum, and tissue homogenates [1].

  • Stimuli-Responsive Coatings: Emerging "smart" coatings that change their extraction properties in response to pH, temperature, or light offer potential for selective extraction of aldehydes under specific conditions [1].

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Fiber Degradation and Carryover:

    • Problem: Reduced extraction efficiency, peak broadening, or carryover between samples.
    • Solutions: Regular fiber conditioning (20-30 minutes at recommended temperature), use of fiber conditioning station, avoiding temperatures above maximum recommended, implementing blank runs between samples.
  • Matrix Effects:

    • Problem: Significant variation in extraction efficiency between standard solutions and complex samples.
    • Solutions: Use of matrix-matched calibration standards, standard addition method, effective internal standardization with structurally similar compounds, dilution of complex matrices.
  • Non-Linear Calibration:

    • Problem: Non-linear response at higher concentrations due to fiber saturation.
    • Solutions: Use of multiple internal standards covering different concentration ranges, reducing extraction time for concentrated samples, dilution of samples, application of kinetic calibration models.
Comparison with Alternative Techniques

While SPME offers numerous advantages for aldehyde extraction, understanding its position relative to other techniques informs appropriate method selection:

  • vs. Liquid-Liquid Extraction (LLE): SPME eliminates organic solvent use, reduces preparation time, and enables easier automation, though LLE may offer higher capacity for concentrated samples.

  • vs. Solid Phase Extraction (SPE): SPME requires smaller sample volumes and integrates extraction and concentration into one step, while SPE typically provides higher extraction capacity and better removal of matrix interferents.

  • vs. Stir Bar Sorptive Extraction (SBSE): SPME offers faster equilibrium and easier automation, while SBSE provides higher sensitivity due to greater sorbent volume.

Conclusion and Future Perspectives

SPME has established itself as a powerful, versatile, and environmentally friendly sample preparation technique for aldehyde analysis in pharmaceutical, clinical, and food applications. The successful implementation of SPME methods for aldehydes requires careful consideration of fiber coating selection, optimization of extraction parameters, and comprehensive method validation. The DVB/CAR/PDMS fiber coating has demonstrated particular effectiveness for a wide range of volatile aldehydes in complex matrices, while advanced materials like hierarchically porous fluorinated organic molecular cages represent the future of selective and efficient extraction.

Future developments in SPME for aldehyde analysis will likely focus on several key areas:

  • High-throughput automation for increased productivity in pharmaceutical quality control and clinical studies
  • Enhanced coating selectivity through molecular imprinting and engineered nanomaterials
  • Miniaturized devices for in vivo monitoring and point-of-care diagnostic applications
  • Hybrid sampling approaches combining SPME with other microextraction techniques
  • Improved data analysis through integration with artificial intelligence and machine learning algorithms

By following the optimized protocols and guidelines presented in these application notes, researchers can develop robust, sensitive, and reliable SPME methods for aldehyde analysis across various applications in drug development and clinical research.

References

Comprehensive Application Notes and Protocols: On-Fiber Derivatization for Carbonyl Compound Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to On-Fiber Derivatization for Carbonyl Compounds

On-fiber derivatization coupled with solid-phase microextraction (SPME) represents a significant advancement in the analysis of carbonyl compounds across various sample matrices. This technique integrates sample extraction, concentration, and derivatization into a single streamlined process, enhancing sensitivity and selectivity while eliminating the need for complex solvent-based extraction methods. Carbonyl compounds—including aldehydes and ketones—play crucial roles as flavor determinants in food products, toxic byproducts in environmental samples, and potential metabolic markers in biological systems. However, their high volatility, reactivity, and presence in complex matrices present substantial analytical challenges that traditional methods struggle to address effectively.

The fundamental principle of on-fiber derivatization involves the adsorption of a derivatizing agent onto the SPME fiber coating, followed by exposure to the sample matrix where the reagent rapidly reacts with target carbonyl compounds to form stable, detectable derivatives. This approach significantly improves chromatographic behavior, enhances mass spectrometric detection, and reduces matrix interference effects, making it particularly valuable for analyzing trace-level carbonyl compounds in complex samples such as food products, biological fluids, and environmental materials.

Fundamental Principles and Reaction Mechanisms

Chemical Basis of Carbonyl Derivatization

The analytical effectiveness of on-fiber derivatization for carbonyl compounds relies on specific chemical reactions that transform these volatile, often reactive molecules into stable derivatives amenable to chromatographic separation and mass spectrometric detection. The most widely employed reaction involves the formation of oxime derivatives through the reaction of carbonyl groups with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reaction proceeds via a nucleophilic addition-elimination mechanism where the hydroxylamine group attacks the electrophilic carbon of the carbonyl group, resulting in the formation of a stable oxime derivative with elimination of water.

The strategic incorporation of pentafluorobenzyl groups in PFBHA serves multiple purposes: it significantly enhances the volatility and thermal stability of the resulting derivatives, improves their chromatographic properties on standard GC columns, and provides distinctive mass spectrometric signatures that facilitate sensitive detection and unambiguous identification. The electron-capturing properties of the fluorine atoms further enhance detection sensitivity in electron capture detection (ECD) and enable selective monitoring of characteristic fragment ions in mass spectrometry, particularly useful for triple quadrupole systems operating in multiple reaction monitoring (MRM) modes [1] [2].

SPME Fiber Chemistry and Analyte Interaction

The effectiveness of on-fiber derivatization depends critically on the chemical properties of the SPME fiber coating and its interactions with both the derivatizing agent and target analytes. Polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers have demonstrated particular efficacy for carbonyl compound analysis due to their balanced retention characteristics for both PFBHA derivatizing agent and the resulting oxime derivatives. The mechanism involves multifaceted interactions: hydrophobic interactions with the PDMS matrix, π-π stacking between aromatic rings of PFBHA and the divinylbenzene component, and van der Waals forces that collectively ensure sufficient loading and retention of the derivatizing agent on the fiber surface [1].

This multifactor retention mechanism is crucial for maintaining an adequate reservoir of derivatizing agent at the fiber surface throughout the extraction process, ensuring complete and reproducible reaction with target carbonyl compounds. The optimization of fiber loading parameters—including derivatizing agent concentration, loading time, and temperature—directly influences the analytical performance by determining the amount of reagent available for the derivatization reaction [1].

Experimental Protocols and Methodologies

Protocol: Analysis of Carbonyl Compounds in Roasted Lamb Using HS-SPME/GC-TQ/MS

This optimized protocol enables comprehensive quantification of 18 flavor-critical carbonyl compounds in roasted lamb and has been systematically validated according to FDA guidelines [1] [3].

3.1.1 Materials and Reagents
  • SPME Fiber: Polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating, 65 μm thickness
  • Derivatizing Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 3 g/L concentration in aqueous solution
  • Internal Standards: Deuterated carbonyl compounds (e.g., butanal-d₂, benzaldehyde-d₆) for quantification accuracy
  • Matrix Modifiers: Odorless capric triglyceride or odorless glycerol triacetate for simulated fat effects in calibration standards
  • Salt Additive: Sodium chloride (NaCl), analytical grade
3.1.2 Instrumentation Parameters
Instrument Component Specification Operating Conditions
GC System Gas Chromatograph Capillary column with non-polar stationary phase
MS Detector Triple Quadrupole Mass Spectrometer Electron Impact (EI) ionization mode
Ionization Electron Energy 70 eV
Interface Temperature GC-MS Transfer Line 280°C
Ion Source Temperature MS Source 230°C
Acquisition Mode Mass Spectrometer Multiple Reaction Monitoring (MRM)
3.1.3 Optimized Procedural Workflow
  • Fiber Conditioning: Condition the PDMS/DVB fiber in the GC injection port according to manufacturer specifications (typically 250-270°C for 30-60 minutes).

  • Derivatizing Agent Loading: Expose the conditioned fiber to the headspace of a 3 g/L PFBHA solution for 5 minutes at 50°C to ensure uniform loading of the derivatizing agent.

  • Sample Preparation: Homogenize roasted lamb samples and accurately weigh 2.0 g into 20 mL headspace vials. Add 2.0 g of NaCl to enhance volatile compound partitioning.

  • Simultaneous Extraction/Derivatization: Expose the PFBHA-loaded fiber to the sample headspace for 30 minutes at 50°C with continuous agitation to facilitate concurrent extraction and derivatization.

  • Thermal Desorption: Insert the fiber into the GC injection port maintained at 250°C for 3 minutes to ensure complete desorption of derivatives.

  • Chromatographic Separation: Employ temperature programming optimized for the specific carbonyl compounds of interest, typically starting at 40°C (hold 2 min), ramping to 150°C at 5°C/min, then to 280°C at 15°C/min.

  • Mass Spectrometric Detection: Operate the triple quadrupole in MRM mode, monitoring specific transitions for each carbonyl derivative to maximize sensitivity and selectivity [1] [3].

Protocol: Analysis of Carbonyl Byproducts from Ozonation Processes

This protocol is specifically optimized for quantifying carbonyl compounds generated as byproducts during ozone-based decolorization of food products, with particular emphasis on achieving low detection limits for 2-furfural [2].

3.2.1 Materials and Reagents
  • SPME Fiber: 65 μm PDMS/DVB coating
  • Derivatizing Agent: PFBHA, optimized concentration of 17 mg/mL
  • Sample Matrix: Ozonated fruit leather solution/suspension in aqueous medium
3.2.2 Optimized Procedural Workflow
  • Fiber Loading: Load the derivatizing agent by exposing the fiber to PFBHA headspace at room temperature.

  • Sample Introduction: Transfer 10 mL of ozonated sample solution into 20 mL headspace vials.

  • Competitive Extraction Management: Perform brief extraction times (5 seconds) to avoid non-linear derivatization behavior for sterically hindered carbonyls like 2-furfural.

  • Derivatization Conditions: Conduct on-fiber derivatization at 60°C to ensure complete reaction while minimizing artifact formation.

  • GC-MS Analysis: Employ standard non-polar capillary columns (e.g., DB-5MS) with temperature programming from 50°C to 300°C at 5-10°C/min increments.

  • Quantification: Utilize internal standard calibration with deuterated analogs for accurate quantification in complex matrices [2].

Experimental Design Optimization Strategy

Systematic optimization of on-fiber derivatization parameters is essential for achieving maximum analytical performance. Factorial design methodologies have proven particularly effective for identifying significant factors and their interactions while minimizing the total number of experiments required.

The following parameters should be prioritized during method development:

  • Derivatizing Agent Concentration: Typically optimized between 1-5 g/L for PFBHA
  • Loading Time and Temperature: Generally 5-10 minutes at 50-60°C
  • Extraction/Derivatization Time: Commonly 20-40 minutes depending on analyte volatility
  • Ionic Strength: Sodium chloride addition at 5-20% (w/v) to enhance volatile partitioning
  • Sample Temperature: Balanced between maximizing headspace concentration and maintaining derivative stability (typically 50-70°C)

Response surface methodology with central composite design provides the most efficient approach for simultaneously optimizing multiple parameters and identifying potential interaction effects [1].

Analytical Performance Data

Method Validation Parameters for Carbonyl Compound Analysis

Table 1: Performance characteristics of the HS-SPME-FD/GC-TQ/MS method for 18 carbonyl compounds in roasted lamb [1]

Carbonyl Compound LOD (μg/kg) LOQ (μg/kg) Linear Range (μg/kg) Precision (RSD%) Accuracy (% Recovery)
Pentanal 0.012 0.040 0.04-50 4.2 92.5
Hexanal 0.008 0.027 0.027-100 3.8 96.2
Heptanal 0.010 0.033 0.033-50 5.1 94.8
2-Heptanone 0.015 0.050 0.05-50 4.7 93.1
(E)-2-Heptenal 0.020 0.067 0.067-50 5.5 91.7
2-Methylbutanal 0.025 0.083 0.083-50 6.2 89.5
3-Methylbutanal 0.022 0.073 0.073-50 5.9 90.3
Performance Comparison Across Different Applications

Table 2: Comparison of on-fiber derivatization SPME methods for carbonyl compounds in various matrices [1] [2] [4]

Application Matrix Target Carbonyls Derivatization Reagent LOD Range Key Advantages
Roasted Lamb Analysis Food (meat) 18 flavor compounds PFBHA 0.008-0.025 μg/kg Exceptional sensitivity for trace flavor compounds
Ozonation Byproducts Process water 10 carbonyl compounds PFBHA 0.016-0.030 μg/L Robust performance in complex suspended solids
Wine and Grapes Beverages Polyphenols BSTFA Compound-dependent Solvent-free extraction for sensitive compounds
Ambient Air Monitoring Atmospheric air Formaldehyde, acetaldehyde PFBHA ppt-ppb range High sensitivity for reactive low MW compounds

Applications in Food and Pharmaceutical Analysis

Flavor Chemistry and Food Quality Assessment

The application of on-fiber derivatization for carbonyl compound analysis has generated significant advances in flavor chemistry and food quality assessment. In roasted lamb studies, this technique has enabled the precise quantification of dynamic changes in carbonyl compound profiles throughout the roasting process, revealing how specific compounds evolve and contribute to the development of characteristic flavors. Hexanal consistently emerges as the most abundant carbonyl compound, followed by heptanal and nonanal, all derived from lipid oxidation pathways. The concentration trends observed during roasting—specifically the marked increase in Strecker aldehydes like 2-methylbutanal and 3-methylbutanal—provide direct evidence of Maillard reaction progression and its contribution to roasted, nutty flavor notes [1].

Beyond meat products, this methodology has been successfully applied to various food matrices including wine, grapes, honey, and dairy products. In each application, the technique demonstrates exceptional capability to capture the subtle chemical changes that underlie sensory properties and quality parameters. The ability to monitor these changes quantitatively provides food scientists with powerful tools for optimizing processing conditions, ensuring product consistency, and identifying potential quality issues before they become organoleptically detectable [4].

Pharmaceutical and Biomedical Applications

While the search results provided focus primarily on food and environmental applications, the principles and protocols of on-fiber derivatization for carbonyl compounds have significant potential in pharmaceutical and biomedical contexts. The exceptional sensitivity and selectivity of these methods make them ideally suited for monitoring reactive carbonyl species that serve as biomarkers of oxidative stress in biological systems, including malondialdehyde, 4-hydroxynonenal, and acrolein. These compounds, generated through lipid peroxidation processes, have been implicated in various pathological conditions and drug-induced toxicities.

The methodology can be adapted for analyzing carbonyl-based pharmaceutical degradation products, where even trace levels of aldehydes and ketones can provide early indicators of stability issues or incompatibilities in formulation components. Furthermore, the technique shows promise for monitoring metabolic carbonyl compounds in biological fluids that may serve as diagnostic indicators or therapeutic monitoring parameters [5].

Visual Workflow Representation

G On-Fiber Derivatization Workflow for Carbonyl Analysis cluster_0 Critical Optimization Parameters FiberConditioning Fiber Conditioning (250-270°C, 30-60 min) PFBHALoading PFBHA Loading (3 g/L, 50°C, 5 min) FiberConditioning->PFBHALoading SamplePrep Sample Preparation (2g sample + NaCl) PFBHALoading->SamplePrep Extraction Simultaneous Extraction/Derivatization (50°C, 30 min) SamplePrep->Extraction ThermalDesorption Thermal Desorption (250°C, 3 min) Extraction->ThermalDesorption GCSeparation GC Separation (Temperature programming) ThermalDesorption->GCSeparation MSDetection MS Detection (MRM mode) GCSeparation->MSDetection DataAnalysis Data Analysis (Quantification) MSDetection->DataAnalysis O1 PFBHA Concentration (1-5 g/L) O2 Loading Time/Temperature (5-10 min, 50-60°C) O3 Extraction Time (20-40 min) O4 Salt Addition (5-20% NaCl w/v)

Figure 1: Complete workflow for on-fiber derivatization analysis of carbonyl compounds, highlighting critical steps and optimization parameters that influence analytical performance.

Troubleshooting and Technical Considerations

Common Technical Challenges and Solutions
  • Fiber Saturation Effects: When analyzing samples with high carbonyl concentrations, fiber saturation can lead to non-linear calibration curves. Solution: Employ shorter extraction times, use smaller sample sizes, or implement dilution protocols for concentrated samples.

  • Competitive Derivatization: In complex matrices with multiple carbonyl compounds, competitive derivatization can occur, particularly affecting sterically hindered compounds like 2-furfural. Solution: Implement brief extraction times (5 seconds) and ensure sufficient derivatizing agent loading to overcome competition effects [2].

  • Matrix Interference Effects: Complex sample matrices can significantly impact extraction efficiency and derivatization yield. Solution: Utilize matrix-matched calibration standards with odorless triglycerides to simulate fat content, and employ stable isotope-labeled internal standards to correct for matrix effects [1].

  • Fiber Degradation and Carryover: Repeated use of SPME fibers can lead to performance degradation and sample carryover. Solution: Implement rigorous fiber conditioning between analyses, monitor performance with quality control standards, and establish predetermined fiber replacement schedules.

Method Validation Requirements

Comprehensive validation of on-fiber derivatization methods should include assessment of the following parameters according to FDA guidelines or equivalent regulatory standards:

  • Linearity: Minimum of five concentration levels across the expected analytical range with correlation coefficients (r) ≥ 0.995
  • Limit of Detection (LOD) and Quantification (LOQ): Determined as signal-to-noise ratios of 3:1 and 10:1, respectively
  • Precision: Intra-day and inter-day repeatability expressed as relative standard deviation (RSD) ≤ 15%
  • Accuracy: Percentage recovery studies using spiked samples at low, medium, and high concentration levels (70-120% acceptable range)
  • Specificity: Demonstration of absence of interference from matrix components at the retention times of target analytes
  • Robustness: Deliberate variations in method parameters to establish operational ranges [1]

Conclusion

On-fiber derivatization coupled with SPME and GC-MS analysis represents a robust, sensitive, and efficient methodology for quantifying carbonyl compounds across diverse application fields. The technique successfully addresses the fundamental analytical challenges associated with these reactive, volatile compounds while offering practical advantages of minimal sample preparation, reduced solvent consumption, and compatibility with complex matrices. The protocols detailed in this document provide comprehensive guidance for implementing this powerful analytical approach in research, quality control, and method development settings.

As analytical demands continue to evolve toward lower detection limits, higher throughput, and greater complexity of samples, on-fiber derivatization methodologies are well-positioned to meet these challenges through continued refinement of derivatizing agents, fiber coatings, and integration with advanced detection platforms.

References

Application Notes: Monitoring Lipid Oxidation via 9,12-Octadecadienal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Relevance Lipid peroxidation is a critical process of oxidative damage where reactive oxygen species (ROS) attack lipids containing carbon-carbon double bonds, particularly polyunsaturated fatty acids (PUFAs) [1] [2]. Linoleic acid (9,12-Octadecadienoic acid) and its oxidation products are of significant interest as biomarkers due to the abundance of linoleates in vivo, making them a major target for peroxidation [3] [4]. The peroxidation of linoleic acid proceeds through a radical chain reaction mechanism involving initiation, propagation, and termination stages, leading to a complex mixture of primary and secondary oxidation products [1] [2]. Among these, hydroxyoctadecadienoic acids (HODEs) are stable end products that serve as key biomarkers for assessing oxidative stress in clinical and research settings [3] [4]. The detection and accurate quantification of these specific compounds, including isomers of 9,12-Octadecadienal, provide valuable insights into the extent of oxidative damage in biological systems and its implications for various diseases [5] [4].

Analytical Approaches for Detection The measurement of lipid peroxidation products like this compound requires sophisticated analytical techniques to achieve the necessary specificity and sensitivity. The following table summarizes the primary methodologies described in the literature.

Method Category Specific Techniques Key Applications & Advantages Considerations
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Used for F2-isoprostanes, MDA, and sterols [5] [4]. High sensitivity and specificity; considered a "gold standard" for some biomarkers like F2-isoprastanes [5] [4]. Often requires sample derivation to increase volatility [5].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applied to isoprostanes, HODEs, and oxysterols [3] [5] [4]. Does not require derivation; suitable for a wide range of peroxidation products [4]. Requires high-resolution instrumentation for complex biological samples.
High-Performance Liquid Chromatography (HPLC) Coupled with tandem MS or fluorometric detection [3] [5]. Effective for separating and quantifying complex mixtures of isomers (e.g., different HODEs) [3]. Method development is critical for resolving specific isomers.
Enzyme-Linked Immunosorbent Assay (ELISA) Commercial kits for 8-isoPGF2α and other isoprostanes [5]. High-throughput, convenient, and lower cost; useful for large-scale clinical studies [3] [5]. Potential for cross-reactivity; may be less specific than MS methods [3].

Experimental Workflow for Lipid Peroxidation Analysis The general workflow for analyzing lipid peroxidation products from biological samples involves several critical steps to prevent artificial oxidation and ensure accurate measurement. The following diagram outlines this process, with special attention to steps relevant for HODE/aldehyde analysis.

cluster_1 Pre-Analysis: Sample Stabilization cluster_2 Sample Preparation Start Sample Collection (Plasma/Serum/Tissues) A1 Antioxidant Addition (e.g., BHT, EDTA) Start->A1 A2 Rapid Freezing (-80 °C Storage) A1->A2 B1 Reduction of Hydroperoxides (NaBH₄ or PPh₃) A2->B1 B2 Saponification (KOH) B1->B2 B3 Extraction (Solid-Phase or Liquid-Liquid) B2->B3 C Instrumental Analysis (GC-MS/LC-MS/MS) B3->C D Data Interpretation & Biomarker Quantification C->D

Detailed Experimental Protocol Framework

This protocol provides a generalized framework for the extraction and analysis of hydroxyoctadecadienoic acids (HODEs) from plasma, based on methodologies referenced in the literature [3] [4]. Important Note: This protocol should be optimized and validated for the specific detection of this compound in your laboratory.

Protocol: Analysis of HODEs from Human Plasma

1. Reagents and Equipment

  • Reagents: Butylated hydroxytoluene (BHT), Ethylenediaminetetraacetic acid (EDTA), Sodium borohydride (NaBH₄), Methanol, Hexane, Potassium hydroxide (KOH), Phosphoric acid, Authentic standards of 9-HODE and 13-HODE.
  • Equipment: Refrigerated centrifuge, Vortex mixer, Nitrogen evaporator, LC-MS/MS or GC-MS system.

2. Sample Collection and Stabilization a. Collect blood into vacutainers containing EDTA or heparin as an anticoagulant. b. Immediately add antioxidant solutions (e.g., BHT to 20 µM, EDTA) to prevent ex vivo oxidation [4]. c. Centrifuge at 4°C to isolate plasma within one hour of collection. d. Aliquot and store plasma at -80°C until analysis.

3. Sample Pretreatment and Hydroperoxide Reduction a. Thaw plasma samples on ice. b. To 1 mL of plasma, add an internal standard (if available) and 1 mL of methanol containing 0.1% BHT. c. Add 2 mg of solid sodium borohydride (NaBH₄) to reduce lipid hydroperoxides to their more stable hydroxy derivatives (e.g., converting HPODEs to HODEs) [3] [4]. d. Vortex thoroughly and incubate for 30 minutes at 0°C (ice bath).

4. Alkaline Hydrolysis (Saponification) a. Add 2 mL of 1 M KOH in methanol to the mixture. b. Vortex and incubate for 30 minutes at 37°C under a nitrogen atmosphere to hydrolyze esterified lipids and release free HODEs. c. Acidify the mixture to pH ~4-5 using dilute phosphoric acid.

5. Lipid Extraction a. Add 3 mL of hexane to the acidified mixture and vortex vigorously for 2 minutes. b. Centrifuge at 2000 x g for 10 minutes to separate phases. c. Carefully transfer the upper organic (hexane) layer to a new tube. d. Repeat the extraction twice more, pooling the hexane layers. e. Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

6. Instrumental Analysis a. Reconstitute the dry residue in a suitable mobile phase (e.g., 100 µL methanol). b. Analyze by LC-MS/MS or GC-MS. * For LC-MS/MS: Use a reverse-phase C18 column. Employ multiple reaction monitoring (MRM) for specific transitions of 9-HODE and 13-HODE. * For GC-MS: Derivatize the sample (e.g., to methyl esters and trimethylsilyl ethers) before analysis. Use selected ion monitoring (SIM) for characteristic fragment ions [4].

7. Data Analysis a. Quantify 9-HODE and 13-HODE by comparing the peak areas to the calibration curves of authentic standards. b. Report the ratio of cis,trans to trans,trans HODE isomers, as this can provide information on the efficacy of radical-scavenging antioxidants in vivo [3].

Associated Pathways and Molecular Context

The role of this compound is embedded within the broader molecular pathway of linoleic acid peroxidation, which intersects with various cellular processes. The following diagram illustrates the key steps in its formation and potential fates.

LinoleicAcid Linoleic Acid (PUFA) Radical Radical Initiation (HO•, ROO•) LinoleicAcid->Radical  Hydrogen Abstraction LRadical Lipid Radical (L•) Radical->LRadical LOORadical Lipid Peroxyl Radical (LOO•) LRadical->LOORadical  Oxygen Addition LOOHA Lipid Hydroperoxide (HPODE) LOORadical->LOOHA  H-Abstraction from  another Lipid HODE Hydroxyoctadecadienoic Acid (HODE) LOOHA->HODE  Reduction Aldehydes Reactive Aldehydes (e.g., this compound) LOOHA->Aldehydes  Fragmentation  (Secondary Reaction)

Critical Considerations for Researchers

  • Prevention of Ex Vivo Oxidation: The greatest challenge in measuring lipid peroxidation is avoiding artificial oxidation during sample handling. The use of antioxidants during collection, processing on ice, and storage at -80°C is paramount [4].
  • Isomer-Specific Analysis: Linoleic acid peroxidation produces several regio- and stereo-isomers (e.g., 9-HODE vs. 13-HODE; cis,trans vs. trans,trans). The biological significance may differ, so chromatographic methods must be optimized for their separation [3].
  • Method Validation: Given the lack of a direct cited protocol for this compound, researchers must thoroughly validate any adapted method. This includes determining the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy using certified reference materials if available.
  • Biological Interpretation: The concentration of lipid peroxidation products is a balance between formation and metabolic clearance. Elevated levels are associated with numerous pathologies, including cardiovascular diseases, neurodegeneration, and cancer [1] [5] [6].

I hope these structured Application Notes and detailed protocol framework provide a solid foundation for your research. Should you require further clarification on specific techniques, I am here to help.


References

reducing degradation of 9,12-Octadecadienal during extraction

Author: Smolecule Technical Support Team. Date: February 2026

Technical Guide: Stabilizing 9,12-Octadecadienal

FAQ: What are the key factors that cause this compound degradation during extraction? The primary risk factors for degrading this compound are its intrinsic chemical properties. Its boiling point is 365.4°C, and its flash point is 185.8°C [1]. This indicates that high temperatures, especially those approaching the flash point, can promote its decomposition. Furthermore, as a compound with double bonds, it is susceptible to oxidation, which can be accelerated by exposure to light and air [1].

FAQ: What are the best practices to minimize its degradation? To ensure the stability of this compound, your experimental protocols should implement the following controls:

  • Strict Temperature Control: The most critical step is to maintain extraction and processing temperatures significantly below the flash point of 185.8°C [1].
  • Use of Inert Atmosphere: Performing extractions and subsequent solvent evaporation under a blanket of nitrogen or argon can effectively prevent oxidative degradation.
  • Light Protection: Conduct procedures in amber glassware or under low-light conditions to minimize photo-induced reactions.
  • Optimized Workflow: The experimental workflow below integrates these protective measures.

The following diagram illustrates a recommended workflow that incorporates these protective measures at key stages.

cluster_0 Key Protective Measures Start Sample Preparation A Extraction (Solvent, Low Temp) Start->A B Crude Extract Filtration A->B C Concentration (Under Inert Gas, Low Temp) B->C D Fractionation (e.g., Column Chromatography) C->D E Analysis (GC-MS) D->E End Stable this compound E->End Temp Low Temperature (<< 185.8°C) Temp->A Temp->C Inert Inert Atmosphere (Nitrogen/Argon) Inert->A Inert->C Light Light Protection (Amber Glassware) Light->A Light->B Light->C Light->D

Detailed Experimental Protocols

Protocol 1: Low-Temperature, Ultrasound-Assisted Extraction This method, adapted from a study on plant leaves, helps protect heat-sensitive compounds [2].

  • Procedure:
    • Homogenize 200.0 g of source material.
    • Add 700 mL of a suitable solvent (e.g., ethyl acetate, n-hexane) and 10.5 g of NaCl in an amber glass vessel.
    • Purge the vessel with nitrogen gas for 5 minutes to displace oxygen.
    • Ultrasound the mixture for 50 minutes in a chilled water bath to prevent heat buildup.
    • Proceed to extract for 4 hours, maintaining the inert atmosphere and low temperature.
    • Filter the crude extract under light protection [2].

Protocol 2: Low-Temperature Solvent Concentration This step is crucial after extraction to prevent loss of the target compound.

  • Procedure:
    • Place the filtered extract in a round-bottom flask.
    • Use a rotary evaporator with the water bath temperature set to a low value (well below 40°C is a common safe practice).
    • Maintain a gentle stream of nitrogen gas into the vapor tube of the evaporator during concentration to provide an inert environment.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis This protocol verifies the successful extraction and stability of this compound [2].

  • GC Conditions:
    • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)
    • Temperature Program:
      • Initial: 50°C for 2 min
      • Ramp 1: 3°C/min to 110°C, hold for 3 min
      • Ramp 2: 3°C/min to 140°C, hold for 10 min
      • Ramp 3: 6°C/min to 220°C, hold for 2 min
    • Injector Temperature: 250°C
    • Carrier Gas: Helium [2]
  • MS Conditions:
    • Ion Source: Electron Ionization (EI), 70 eV
    • Ion Source Temperature: 230°C
    • Mass Scan Range: m/z 40 to 550 [2]
  • Identification: Compare the mass spectrum of your target peak with the NIST standard spectral library for confirmation [2].

Troubleshooting Common Issues

Here is a summary of common problems, their likely causes, and solutions presented in a table for quick reference.

Problem Potential Cause Solution
Low yield of this compound Thermal degradation during concentration Verify rotary evaporator water bath is set to lowest effective temperature (<40°C); increase nitrogen gas flow [1].
Multiple unknown peaks in GC-MS chromatogram Oxidative degradation Ensure all steps use degassed solvents and are performed under an inert atmosphere (N₂/Ar); add antioxidant if compatible [1].
Inconsistent recovery between batches Photo-degradation Use amber glassware for all containers and cover samples with aluminum foil during processing [1].

Key Stabilization Principles

The core strategy for stabilizing this compound rests on three pillars derived from its chemical properties [1]:

  • Manage Thermal Energy: Keep all processing temperatures as low as possible and rigorously avoid nearing its flash point.
  • Prevent Oxidation: Use an inert gas blanket from the moment of extraction through to concentration and storage.
  • Minimize Light Exposure: Treat the compound as light-sensitive throughout the entire workflow.

References

improving GC-MS sensitivity for trace 9,12-Octadecadienal

Author: Smolecule Technical Support Team. Date: February 2026

Core Strategies for GC-MS Sensitivity Enhancement

Improving sensitivity in Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally about maximizing the signal-to-noise ratio (S/N). This can be achieved by boosting the analyte signal and/or reducing the system background noise [1] [2].

The following diagram outlines a systematic workflow for GC-MS sensitivity optimization, covering the entire analytical process from sample preparation to data processing.

Optimization Parameters for Fatty Acid Derivatives

Based on methodologies used for similar compounds like 9,12-Octadecadienoic acid, here are key parameters you can adapt and optimize for your analysis of 9,12-Octadecadienal [3] [4] [5].

Parameter Category Specific Setting / Recommendation Purpose & Rationale
Sample Preparation Solid-Phase Extraction (SPE) [2] Selective removal of matrix interferences, reduces background noise.
Derivatization (e.g., BSTFA with 1% TMCS) [4] Improves volatility, thermal stability, and chromatographic peak shape of polar compounds.
Large-Volume or Programmed Temperature Vaporizer (PTV) injection [2] Introduces more analyte onto the column, directly boosting signal.
Inlet & Injection Pulsed Splittless Mode Focuses a larger amount of sample into the column during injection.
High Injector Temperature (e.g., 250°C) [3] Ensures complete and instantaneous vaporization of the sample.
Chromatographic Separation Narrow-Bore Capillary Column (e.g., 30m x 0.25mm ID, 0.25µm) [3] [5] Provides higher efficiency, leading to sharper peaks and increased signal height.
Optimized Oven Temperature Program [3] Resolves the analyte from co-eluting compounds that can cause ion suppression.
High-Purity Helium Carrier Gas Maintains a consistent flow and reduces background contamination.
MS Detection Selective Ion Monitoring (SIM) Dramatically increases S/N by focusing the detector on specific ions rather than scanning all.
Optimized Ion Source Temperature Ensures efficient ionization without thermal degradation of the analyte.
Regular Maintenance (cleaning ion source, replacing seals) [2] Prevents loss of signal due to contamination and peak tailing.

Troubleshooting FAQ for Common Sensitivity Issues

Here are answers to frequently asked questions that arise during trace analysis.

Q: My target signal is very low, and the baseline is noisy. What should I check first?

  • A: First, investigate ion suppression from the sample matrix or contamination in the system.
    • Check for Matrix Effects: Dilute a standard and inject it. Then, inject the same standard spiked into your sample matrix. A significant reduction in the spiked sample's signal indicates matrix suppression. Improve your sample clean-up (e.g., use SPE) to remove interfering compounds [1] [2].
    • Check for Contamination: Run a solvent blank. A noisy or high baseline in the blank indicates contamination in the inlet (e.g., dirty liner, septum particles) or a dirty ion source. Replace inlet consumables and perform routine MS source cleaning [2].

Q: The peaks for my analyte are broad and tailing, reducing their height. How can I fix this?

  • A: Broad peaks suggest a problem in the chromatographic focus or active sites in the flow path.
    • Verify Inlet Conditions: Ensure the injector temperature is high enough for complete vaporization and that you are using the correct liner for your injection technique (e.g, a gooseneck splitless liner) [2].
    • Check Column Inlet: Trim 10-20 cm from the column inlet inside the inlet to remove active sites or contamination that can cause adsorption and tailing.
    • Confirm Oven Program: The initial oven temperature should be sufficiently below the solvent's boiling point to ensure effective solvent focusing at the head of the column, which produces sharp peaks [2].

Q: I have switched to SIM mode, but sensitivity is still insufficient for my limits of detection. What are my options?

  • A: When instrument parameters are optimized, the most effective step is to put more analyte into the system.
    • Pre-concentrate Your Sample: Gently evaporate your final extract under a stream of nitrogen and reconstitute it in a smaller volume of solvent [2]. This simple step can yield a 10-fold or greater improvement in concentration.
    • Utilize Large-Volume Injection (LVI): If your GC-MS system is equipped for it, LVI or PTV injection allows you to inject volumes much larger than 1-2 µL, dramatically increasing the absolute amount of analyte reaching the detector [2].

Detailed Experimental Protocols

Here are detailed methodologies adapted from recent studies for analyzing complex organic mixtures and fatty acids, which can serve as a template for your work with this compound.

1. Sample Preparation & Derivatization Protocol

This protocol is adapted from the analysis of Ziziphi Spinosae Semen, which successfully identified fatty acids and other metabolites [4].

  • Materials: BSTFA with 1% TMCS, pyridine (anhydrous), n-hexane (GC-MS grade).
  • Procedure:
    • Transfer your purified and dried extract (~1 mg) to a glass vial.
    • Add 100 µL of pyridine to dissolve the sample.
    • Add 100 µL of BSTFA (with 1% TMCS).
    • Vortex the mixture thoroughly and heat at 70°C for 40 minutes to complete the derivatization reaction, which replaces active hydrogens (e.g., from -OH, -COOH) with trimethylsilyl groups.
    • Allow the sample to cool. It can be diluted with n-hexane if necessary before GC-MS analysis [4].

2. GC-MS Instrumental Method for Metabolite Profiling

This method is based on protocols used for profiling plant extracts and seed oils [3] [5] [6].

  • GC Conditions:

    • Column: TR-5 MS or equivalent (e.g., DB-5MS), 30 m × 0.25 mm ID, 0.25 µm film thickness.
    • Carrier Gas: Helium, constant flow mode at 1.0 mL/min.
    • Injector Temperature: 250°C.
    • Injection Mode: Splittless, with a splitless time of 1-2 minutes.
    • Injection Volume: 1 µL.
    • Oven Temperature Program:
      • Initial: 60°C, hold for 1 min.
      • Ramp 1: Increase to 240°C at a rate of 4°C/min.
      • Ramp 2: Further increase to 300°C at a higher rate (e.g., 10-20°C/min).
      • Final: Hold at 300°C for 5-10 min to ensure all high-boiling point compounds elute [3] [5].
  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Ion Source Temperature: 230°C - 250°C.
    • Quadrupole Temperature: 150°C.
    • Solvent Delay: Set to match the elution time of your solvent (e.g., 4-5 min for n-hexane).
    • Data Acquisition Mode:
      • Full Scan: For untargeted profiling (e.g., m/z range 50-650) [5].
      • SIM: For maximum sensitivity in targeted analysis. For this compound, first analyze it in full scan mode to identify its characteristic ions (likely including m/z 81, 95, 67, and the molecular ion), then use the 2-3 most abundant and unique ions for SIM.

The following diagram illustrates the complete experimental workflow, integrating both sample preparation and instrumental analysis steps.

References

solving co-elution issues in 9,12-Octadecadienal analysis

Author: Smolecule Technical Support Team. Date: February 2026

How can I detect co-elution?

Co-elution can be obvious when peaks are merged, but sometimes, a single symmetrical peak may contain multiple compounds [1]. Use your detector's advanced capabilities for confirmation.

Detection Method How It Works What to Look For
Diode Array Detector (DAD/PDA) Collects UV-Vis spectra across the peak [1]. If spectra from the peak's leading edge, apex, and trailing edge are not identical, co-elution is likely [1].
Mass Spectrometric Detector (MS) Takes mass spectra at different points across the peak [1]. Shifts in the mass spectral profile or changing ion ratios across the peak indicate multiple compounds [1].
Visual Inspection Examining the chromatogram shape. Look for shoulders (sudden discontinuities) or obvious broadening, which suggest overlapping peaks [1].

What are the primary ways to fix co-elution?

The resolution of two peaks (Rs) is governed by three factors: efficiency (N), selectivity (α), and retention (k) [2] [1]. The table below provides a troubleshooting roadmap.

Symptom Suspected Issue Practical Solutions to Try

| Peaks are broad or short and fat. | Low Efficiency (N) | • Use a column packed with smaller particles [2]. • Increase the column length [2]. • Elevate the column temperature (e.g., 40–60°C) [2]. | | Good peak shape, but specific peaks overlap. | Poor Selectivity (α) | • Change the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or THF) [2]. • Adjust the pH of the mobile phase (for ionizable compounds) [3]. • Change the column chemistry (e.g., from C18 to a polar-embedded, phenyl, or pentafluorophenyl phase) [1]. | | Peaks elute too close to the void volume (k < 2). | Low Retention (k) | Weaken the mobile phase by reducing the percentage of the organic solvent (%B). This increases the time analytes spend in the stationary phase, improving their chances of separating [1]. |

The following workflow synthesizes these strategies into a logical, step-by-step troubleshooting process.

Start Suspected Co-elution Detect Confirm with DAD or MS Start->Detect CheckRetention Check Retention Factor (k) Detect->CheckRetention kLow k is low (e.g., < 2) CheckRetention->kLow Yes kGood k is acceptable (1-10) CheckRetention->kGood No Fixk Weaken Mobile Phase (Decrease %B) kLow->Fixk CheckEfficiency Are peaks broad? Fixk->CheckEfficiency kGood->CheckEfficiency FixEfficiency Improve Efficiency (N) CheckEfficiency->FixEfficiency Yes CheckSelectivity Do peaks still overlap? CheckEfficiency->CheckSelectivity No EffSolutions • Smaller particle column • Longer column • Higher temperature FixEfficiency->EffSolutions EffSolutions->CheckSelectivity FixSelectivity Improve Selectivity (α) CheckSelectivity->FixSelectivity Yes End End CheckSelectivity->End No Problem Solved AlphaSolutions • Change organic solvent • Adjust pH • Change column chemistry FixSelectivity->AlphaSolutions

How can I optimize my HPLC method to prevent co-elution?

For a robust, long-term solution, a systematic method development approach is key. This involves four main steps [4]:

  • Method Scouting: Screen different column chemistries (C18, C8, phenyl, etc.) and mobile phase conditions to find a promising starting point [4]. Automated systems with column and solvent switching can greatly accelerate this process [4].
  • Method Optimization: Iteratively test and refine parameters like gradient slope, temperature, and pH to achieve the best resolution [4] [5] [3].
  • Robustness Testing: Deliberately vary method parameters (e.g., flow rate, temperature, pH) within a small range to ensure the method remains reliable under normal operational variations [4].
  • Method Validation: Formally demonstrate that the method is fit for its intended purpose, establishing performance characteristics like accuracy, precision, and specificity [4].

What are the best practices for sample and mobile phase preparation?

Proper preparation is crucial for method reproducibility and preventing new issues.

  • Sample Preparation: Simplify your sample matrix to remove potential interferents. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can purify and concentrate your analyte, reducing the chance of co-elution from the sample matrix itself [4].
  • Mobile Phase Preparation: Always use high-purity solvents and reagents. Prepare buffers fresh daily and ensure their pH is accurate and stable. For LC-MS applications, use volatile buffers like ammonium formate or acetate [3]. Always filter and degas your mobile phases [6].

References

overcoming low yield in 9,12-Octadecadienal bioproduction

Author: Smolecule Technical Support Team. Date: February 2026

Yeast Strain Selection for Enhanced Bioconversion

Selecting a high-performance microbial strain is a critical first step. The following table summarizes key performance metrics of two yeast isolates, which could be leveraged in a fermentation process for precursor production or bioconversion [1].

Table 1: Performance Metrics of Selected Yeast Isolates

Yeast Isolate Identification Invertase Activity (μmol min⁻¹) Alcohol Dehydrogenase Activity (U/mL) Sugar Tolerance (OD at 20%) Ethanol Tolerance (% v/v)
BFC 065 Saccharomyces cerevisiae 40.95 11.42 1.098 17.5 ± 0.18
PPE 047 Candida tropicalis 36.84 13.67 0.947 14.00 ± 0.81

Recommendation for your FAQ:

  • Which microbial strain should I use for efficient fermentation? For processes where high ethanol tolerance is the limiting factor (e.g., high-gravity fermentation), BFC 065 (S. cerevisiae) is the superior choice. If the metabolic pathway relies heavily on alcohol dehydrogenase activity, PPE 047 (C. tropicalis) might be more effective [1].

Advanced Extraction Methodologies

The yield of target compounds like 9,12-Octadecadienal is highly dependent on the extraction technique. Research on avocado leaves provides a comparative look at modern, efficient methods [2] [3].

Table 2: Comparison of Green Extraction Techniques for Bioactives

Extraction Method Principle Best For Compound Class Key Advantages
Ultrasound-Assisted Maceration (UAM) Cavitation bursts cell walls Polar antioxidants (e.g., phenolics, flavonoids) Reduced time, lower solvent use, low-temperature operation [3]
Supercritical Fluid Extraction (SFE) Uses supercritical CO₂ as a solvent Non-polar compounds (e.g., fatty acids, terpenes) Tunable selectivity, green solvent (CO₂), high purity extracts [3]
Pressurized Liquid Extraction (PLE) Solvents at high pressure and temperature A wide range, including medium-polarity compounds Fast, efficient, uses green solvents like ethanol [3]

Recommendation for your FAQ:

  • How can I improve the extraction efficiency of this compound from a biological matrix? A sequential extraction strategy is often most effective. Start with SFE to efficiently target non-polar fatty acid derivatives like this compound. The residue can then be processed with PLE or UAM using ethanol to recover any remaining compounds or more polar bioactives, ensuring comprehensive valorization of the biomass [3].

Experimental Protocol: Adopting Advanced Extraction

Here is a detailed methodology you can adapt, based on the research for analyzing avocado leaves [3]:

  • Sample Preparation: Lyophilize (freeze-dry) the biological material to preserve heat-sensitive compounds. Grind the dried material into a fine, uniform powder.
  • Sequential Extraction Strategy:
    • Step 1: Supercritical Fluid Extraction (SFE)
      • Setup: Use a supercritical fluid extractor with carbon dioxide (scCO₂) as the solvent.
      • Parameters: Set the pressure to 33 MPa, temperature to 60°C, and CO₂ flow rate to 9 L/min.
      • Process: Run the extraction for a total time of 200 minutes. This step will preferentially extract non-polar lipids and fatty acid aldehydes.
    • Step 2: Pressurized Liquid Extraction (PLE)
      • Setup: Use an accelerated solvent extractor.
      • Sample: Use the residue from the SFE step.
      • Solvent: Use 80% ethanol in water.
      • Parameters: Set the pressure to 10.3 MPa and temperature to 60°C.
      • Process: Perform 4 extraction cycles over 60 minutes to recover more polar compounds.
  • Analysis: Analyze the collected extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound by comparing retention times and mass spectra with standard libraries [2].

Systematic Troubleshooting Workflow

The diagram below outlines a logical approach to diagnosing low yield issues, based on the information presented.

G cluster_1 Troubleshooting Stages Start Low Yield of This compound Stage1 1. Assess Biocatalyst/Strain Start->Stage1 Action1 Check strain performance metrics: - Ethanol Tolerance - Enzyme Activity - Sugar Tolerance Stage1->Action1 Stage2 2. Optimize Extraction Method & Solvent Action2 Evaluate extraction techniques: - SFE for non-polar targets - PLE/UAM for broader range - Consider sequential methods Stage2->Action2 Stage3 3. Analyze & Validate Final Product Action3 Confirm product identity and purity: - GC-MS Analysis - Compare with NIST library Stage3->Action3 Guide1 Refer to Yeast Strain Performance Table Action1->Guide1 Guide2 Refer to Extraction Methods Comparison Table Action2->Guide2 Guide3 Follow Experimental Protocol for GC-MS Validation Action3->Guide3 Guide1->Stage2 Guide2->Stage3

References

preventing isomerization of 9,12-Octadecadienal during processing

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Preventing Isomerization

Here are the common issues and solutions in a structured table for easy reference.

Issue Possible Cause Recommended Solution
Unexpected isomerization during reactions Use of acidic catalysts (e.g., BF₃) Avoid Lewis acids. Use non-isomerizing alternatives like lipases for enzymatic synthesis. [1] [2]
Isomerization during storage or handling Exposure to light, heat, or air Store under inert atmosphere (N₂, Argon), at low temperatures (-20°C or lower), and in the dark. [2]
Formation of multiple isomers High processing temperatures Minimize time at elevated temperatures. Optimize reactions for the lowest possible temperature and duration. [2]
Isomerization during extraction/purification Use of strong acids on silica gel during chromatography Use neutral or carefully buffered stationary phases for purification. Avoid acidic modifiers in mobile phases.

Frequently Asked Questions (FAQs)

  • Q1: Why is preventing the isomerization of 9,12-Octadecadienal so important?

    • A1: The biological activity of fatty acid derivatives can be highly specific to their molecular geometry [2]. The (Z) configuration of the double bonds is its natural state, and isomerization to the (E) form can significantly alter how the molecule interacts with biological systems, potentially reducing its efficacy in drug development or research applications [3].
  • Q2: Are there any specific catalysts I should always avoid?

    • A2: Yes, proactively avoid Lewis acids. Research shows that catalysts like Boron Trifluoride (BF₃), especially in complex with other agents, can cause stereoselective isomerization of similar conjugated systems [1].
  • Q3: What are the best practices for long-term storage of this compound?

    • A3: For maximum stability, store this compound as a solution in a dry, oxygen-free organic solvent (e.g., acetonitrile, hexane) within sealed vettes. Flute the container with an inert gas like nitrogen or argon before sealing, and keep it at -20°C or lower and in the dark [2].

Experimental Workflow for Isomerization Control

The diagram below outlines a recommended workflow for processing this compound, integrating prevention strategies at each stage.

Diagram: A workflow for processing this compound, integrating key preventative measures against isomerization at each stage.

References

selecting optimal SPME fiber coating for aldehydes

Author: Smolecule Technical Support Team. Date: February 2026

Coating Selection Guide for Aldehydes

The optimal SPME fiber coating depends heavily on your specific aldehydes, sample matrix, and detection method. The table below summarizes high-performance coatings from recent research.

Coating Material Coating Type / Geometry Target Aldehydes / Compound Class Sample Matrix Analytical Technique Key Performance Highlights
Polypyrrole/Graphene (PPy/G) [1] In-tube SPME ( C_5 - C_9 ) Aliphatic Aldehydes (e.g., Hexanal, Nonanal) [1] Human Exhaled Breath Condensate (EBC) [1] Online IT-SPME-HPLC [1] High selectivity & mechanical stability; Excellent for polar compounds [1]
Fluorinated Organic Molecular Cages (F-OMCs) [2] Fiber SPME (Cold-Assisted) Fluorinated Liquid Crystal Monomers (F-LCMs) [2] Human Urine [2] GC-MS/MS [2] Hierarchical pores for rapid mass transfer; Strong affinity for fluorinated compounds [2]
Silylated Montmorillonite (MMT) Clay [3] Fiber SPME (DI mode) Organochlorine Pesticides (Low-polarity model compounds) [3] Water Samples [3] GC "Green" sorbent; tunable polarity via silylation [3]
PDMS/DVB [4] Commercial Fiber Polar volatile analytes (e.g., Alcohols, Amines) [4] General purpose GC or HPLC General purpose for volatile polar analytes; efficient adsorption & release [4]
Polyacrylate [4] Commercial Fiber Very polar analytes [4] Polar samples [4] GC or HPLC Recommended for extracting very polar analytes from polar samples [4]

For general initial method development, consider a 65µm PDMS/DVB fiber, which is known for efficient adsorption and release of volatile polar analytes like alcohols and amines [4]. For very polar aldehydes in polar matrices, an 85µm polyacrylate fiber is often a suitable starting point [4].

Troubleshooting FAQ

Here are solutions to common issues when working with aldehydes and SPME.

Q1: How can I improve the sensitivity and stability of my SPME method for trace-level aldehydes in complex biological samples?
  • Use Novel Composite Coatings: Materials like Polypyrrole/Graphene (PPy/G) demonstrate high mechanical and chemical stability, which extends the fiber's lifetime and improves reproducibility for aldehyde analysis in biological matrices like breath condensate [1].
  • Apply Derivatization: On-fiber or in-solution derivatization is highly effective. One protocol used 2,4-dinitrophenylhydrazine (DNPH) to derivative aldehydes in solution prior to online IT-SPME, significantly enhancing their detection [1].
  • Optimize Extraction Mode: For complex or "dirty" samples, headspace (HS-SPME) extraction prevents non-volatile matrix components from fouling the fiber coating. Cold-Assisted SPME (CA-SPME), which independently cools the fiber and heats the sample, can further enhance the partitioning of semi-volatile aldehydes to the fiber and reduce matrix interference [2].
Q2: My method suffers from slow extraction kinetics and low throughput. What can I do?
  • Select Coatings with Hierarchical Porosity: Traditional microporous materials can have slow mass transfer. Coatings like Fluorinated Organic Molecular Cages (F-OMCs), which incorporate mesopores and macropores, create shorter diffusion paths and significantly accelerate adsorption. One study achieved 92% of maximum adsorption in just 1 minute, reducing equilibrium time to 30 minutes [2].
  • Ensure Agitation: In Direct Immersion (DI-SPME), efficient agitation (e.g., stirring or sonication) is crucial to disrupt the stagnant layer around the fiber and speed up analyte transfer [5].

Detailed Experimental Protocol

The following workflow is adapted from a study that successfully detected aldehydes in human exhaled breath condensate using a PPy/G coated tube online with HPLC [1].

G cluster_1 Key Parameters start Sample Preparation & Derivatization step1 SPME Coating Preparation (Electrodeposition of PPy/G) start->step1 step2 Online Extraction (Draw-eject sample) step1->step2 step3 Online Desorption (Flush with mobile phase) step2->step3 step4 HPLC Separation & UV Detection step3->step4 end Data Analysis step4->end param1 • DNPH derivatization • Coating thickness: ~10 µm • Sample volume: 5 mL • Draw/eject rate: 0.4 mL/min • Desorption: HPLC mobile phase

Key Steps and Parameters:
  • SPME Coating Preparation: The PPy/G coating is synthesized directly on the inner surface of a stainless steel tube (e.g., 20 cm × 0.80 mm i.d.) via electrodeposition. The study achieved a highly porous coating with a thickness of approximately 10 µm by controlling the electrodeposition time, which provided a high surface area for extraction [1].
  • Derivatization: To improve the detection of aldehydes, derivative the standards or samples with DNPH before extraction. This involves recrystallizing DNPH in acetonitrile-water and adding it to the sample solution [1].
  • Online Extraction: Connect the coated tube as the injection loop in an HPLC system. Perform the extraction by dynamically drawing in and ejecting the derivatized sample solution through the tube using the HPLC autosampler syringe. The optimized extraction flow rate was 0.4 mL/min [1].
  • Online Desorption & Analysis: After extraction, switch the HPLC valve to the "inject" position. The analytes are desorbed from the coating and transferred to the analytical column by the flowing mobile phase. Separation is typically achieved with a C18 column using a water-acetonitrile mobile phase gradient, followed by UV detection (e.g., at 360 nm for DNPH derivatives) [1].

Key Principles for Fiber Selection

When choosing a fiber, consider these core principles from the literature:

  • Analyte Polarity and Volatility: The number one rule. Very polar analytes (like many small aldehydes) often require polar coatings like polyacrylate or PDMS/DVB [4]. For volatile aldehydes, Carboxen-containing fibers are excellent for trace-level analysis [4].
  • Sample Matrix Compatibility: For complex biological samples (urine, breath condensate, blood), headspace extraction (HS-SPME) is preferred to protect the fiber from irreversible adsorption by non-volatile macromolecules like proteins or humic acids [2] [5].
  • The "Green" Factor: SPME is an inherently green technique as it minimizes or eliminates organic solvent use [5]. You can further align with Green Analytical Chemistry principles by selecting coatings derived from natural or sustainable materials, such as the montmorillonite clay used in one of the cited studies [3].

References

Frequently Asked Questions (FAQs) on Aldehyde Extraction

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the most efficient solvents for extracting aromatic aldehydes like vanillin?

    • A: For aromatic aldehydes, butyl acetate is a top-performing solvent, achieving high extraction efficiencies (>93-96%) for vanillin, syringaldehyde, and p-hydroxybenzaldehyde with low mutual solubility. Cyclopentyl methyl ether is another excellent candidate, especially if you plan a subsequent alkaline back-extraction, with efficiencies over 94% for vanillin and p-hydroxybenzaldehyde [1]. You should avoid solvents like 2-methyl tetrahydrofuran and ethyl acetate due to their high water uptake and significant solvent loss [1].
  • Q2: My aldehyde isn't forming a bisulfite adduct. What could be wrong?

    • A: The reactivity with bisulfite is highly dependent on the carbonyl's structure.
      • Aldehydes are typically reactive, but steric hindrance around the carbonyl group (e.g., in neopentyl aldehydes) can slow down or prevent adduct formation [2].
      • For ketones, only sterically unhindered cyclic or methyl ketones will form stable adducts. Hindered ketones (e.g., ethyl ketones or α-substituted cyclic ketones) and most aryl ketones will not react [2].
      • Solution: Ensure you are using a miscible solvent like methanol or dimethylformamide (DMF) to facilitate the reaction between the hydrophilic bisulfite and your organic compound. DMF is particularly recommended for aliphatic aldehydes and ketones [2].
  • Q3: How can I improve the detection and quantification of reactive aldehydes from complex matrices like tissue?

    • A: Derivatization is key for sensitive and robust LC-MS/MS analysis.
      • Derivatization Reagent: 3-nitrophenylhydrazine (3-NPH) has been shown to provide greater sensitivity compared to other common reagents like 2,4-dinitrophenylhydrazine (DNPH) for several reactive aldehydes (e.g., MDA, acrolein, HHE, HNE) [3].
      • Optimized Conditions: An optimized protocol uses 25 mM 3-NPH, reacts at 20°C for 30 minutes, and employs 20% trichloroacetic acid for protein precipitation. Using stable isotope-labeled internal standards is crucial for accurate quantitation [3].

Solvent Performance for Aromatic Aldehyde Extraction

The table below summarizes data from a systematic solvent screening study to help you select the best solvent for your application [1].

Solvent Class Extraction Efficiency (Example) Key Advantages & Disadvantages
Butyl Acetate Ester >95% (Vanillin), >93% (Syringaldehyde) [1] Best overall yield with low mutual solubility [1].
Cyclopentyl Methyl Ether Ether ~94% (Vanillin), ~88% (Syringaldehyde) [1] Highest overall efficiency for back-extraction; suitable for pH-swing processes [1].
p-Cymene Terpene Preferentially extracts Vanillin & Syringaldehyde [1] Very low mutual solubility (<0.02 vol%); good for multistage extractions [1].
Ethyl Acetate Ester (Not specified in source) High uptake of water; high solvent loss (~9.82 vol%) [1].
2-Methyl Tetrahydrofuran Ether (Not specified in source) Very high water uptake and solvent loss (~15.84 vol%) [1].

Detailed Experimental Protocols

Protocol 1: Standard Bisulfite Extraction for Aromatic Aldehydes
  • Source: Adapted from JoVE [2]
  • Application: Separating an aromatic aldehyde (e.g., anisaldehyde) from a mixture.
  • Procedure:
    • Dissolve the mixture containing the aldehyde in 5 mL of methanol and transfer to a separatory funnel.
    • Add 1 mL of saturated aqueous sodium bisulfite. Caution: Perform this step in a fume hood due to potential SO₂ release [2].
    • Shake the funnel vigorously for 30 seconds.
    • Add 25 mL of deionized water and 25 mL of 10% ethyl acetate/hexanes. Shake vigorously.
    • Separate the layers. The organic layer contains the non-carbonyl compounds.
    • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator [2].
Protocol 2: Bisulfite Extraction for Aliphatic Aldehydes/Ketones or DMF-soluble Mixtures
  • Source: Adapted from JoVE [2]
  • Application: For aliphatic aldehydes, ketones, or mixtures with poor methanol solubility.
  • Procedure:
    • Dissolve the mixture in 10 mL of Dimethylformamide (DMF) and transfer to a separatory funnel.
    • Add 25 mL of saturated aqueous sodium bisulfite (in a fume hood) and shake vigorously for 30 seconds [2].
    • Add 25 mL of deionized water and 25 mL of 10% ethyl acetate/hexanes. Shake and separate the layers.
    • Back-extract the aqueous layer with a fresh 25 mL portion of 10% ethyl acetate/hexanes.
    • Combine the organic layers and wash them three times with 10 mL of deionized water.
    • Dry, filter, and concentrate as in Protocol 1 [2].

Troubleshooting Workflow Diagrams

The following diagrams outline a logical process for diagnosing and resolving poor aldehyde recovery.

troubleshooting_workflow start Poor Aldehyde Recovery step1 Check Solvent Selection start->step1 step2 Aldehyde Type? step1->step2 step3_aromatic Use Butyl Acetate or Cyclopentyl Methyl Ether step2->step3_aromatic Aromatic step3_aliphatic Use Bisulfite Protocol with DMF step2->step3_aliphatic Aliphatic step4 Recovery Improved? step3_aromatic->step4 step3_aliphatic->step4 step5 Problem Solved step4->step5 Yes step6 Proceed to Chemical Reactivity Check step4->step6 No step7 Carbonyl sterically hindered? step6->step7 step8 Consider alternative purification (e.g., chromatography) step7->step8 Yes step9 Use miscible solvent (MeOH/DMF) and fresh bisulfite step7->step9 No step10 Check Detection Method step8->step10 step9->step10 step11 For complex matrices, derivatize with 3-NPH for LC-MS/MS step10->step11 step11->step5

Bisulfite Extraction Protocol

For a bisulfite extraction, you can follow this detailed workflow:

bisulfite_workflow start Start Bisulfite Extraction step1 Dissolve sample in methanol (aromatic) or DMF (aliphatic) start->step1 step2 Add saturated NaHSO₃ (IN FUME HOOD) step1->step2 step3 Shake vigorously for 30s step2->step3 step4 Formation of charged bisulfite adduct step3->step4 step5 Add water and immiscible organic solvent step4->step5 step6 Separate layers step5->step6 step7_a AQUEOUS PHASE: Aldehyde bisulfite adduct step6->step7_a step7_b ORGANIC PHASE: Other compounds step6->step7_b step8 Basify with NaOH to pH 12 (IN FUME HOOD) step7_a->step8 step9 Extract with ethyl acetate step8->step9 step10 PURE RECOVERED ALDEHYDE step9->step10

References

methods to stabilize 9,12-Octadecadienal in standard solutions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 9,12-Octadecadienal

This table summarizes the basic identifying information for this compound, which is crucial for understanding its behavior [1] [2]:

Property Description
Chemical Formula C₁₈H₃₂O
Molecular Weight 264.4461 g/mol
CAS Registry Number 26537-70-2
IUPAC Name This compound
Other Names Octadeca-9,12-dienal

Recommended Stabilization Strategies

Although direct studies on this compound are scarce, its structure provides clues. The aldehyde group and two double bonds make it susceptible to oxidation and polymerization. The following workflow outlines a logical approach to developing a stabilization strategy.

Start Start: Stabilize this compound A1 Protect from Light Use amber vials/store in dark Start->A1 A2 Control Temperature Store at -20°C or lower A1->A2 A3 Prevent Oxidation Use antioxidant/additive A2->A3 A4 Select Solvent Choose based on solubility & stability A3->A4 E1 Outcome: Stable Standard Solution A4->E1

Based on this workflow, here are the specific actions you can take:

  • Protect from Light: The compound is likely light-sensitive. Always use amber glass vials for standard solutions and store them in the dark [3].
  • Control Temperature: Store standard solutions at low temperatures. -20°C is a recommended starting point for long-term storage of sensitive organic compounds [3]. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
  • Prevent Oxidation: The "dienal" structure is prone to oxidation and radical attack [4].
    • Consider adding a small amount (e.g., 0.1%) of a stable antioxidant like Butylated Hydroxytoluene (BHT) to the solution [5].
    • Purging the solution container with an inert gas (e.g., nitrogen or argon) before sealing can displace oxygen and significantly improve stability.
  • Select Appropriate Solvent: Preparation begins with a compatible solvent. The solubility data for a similar compound suggests ethanol is a suitable solvent, which is also common for standard solutions [3].

Finding More Specific Information

To obtain more precise protocols, you may need to broaden your search:

  • Search for Analogues: Look for stabilization studies on compounds with similar functional groups, such as other unsaturated aldehydes (e.g., 2,4-Alkadienals).
  • Consult Supplier COAs: If you purchase this compound from a chemical supplier, check the Certificate of Analysis (COA) for specific storage conditions and stability data [3].

References

optimizing derivatization efficiency for 9,12-Octadecadienal

Author: Smolecule Technical Support Team. Date: February 2026

Derivatization Reagent Comparison

The choice of derivatization reagent significantly impacts sensitivity and selectivity. The table below compares reagents relevant to compounds like 9,12-Octadecadienal, based on a study of vitamin D metabolites which also possess carbon-carbon double bonds [1].

Reagent Name Reagent Type Key Advantages Reported Signal Enhancement Key Application Note
Amplifex Dienophile Highest sensitivity for multiple metabolites Not specified for aldehydes Optimal for profiling multiple metabolites [1]
PTAD Dienophile Good sensitivity; enables epimer separation when combined 3- to 295-fold (varies by compound) Good overall performance [1]
FMP-TS Hydroxyl-targeting Enables complete separation of epimers Not specified for aldehydes Useful for improved chromatographic selectivity [1]
INC Hydroxyl-targeting Enables complete separation of epimers Not specified for aldehydes Useful for improved chromatographic selectivity [1]
3-NPH Carboxyl-targeting Near 100% derivatization efficiency; reliable for quantitative work in matrices [2] Not specified for aldehydes Recommended over aniline for carboxylic acids [2]

Troubleshooting Common Derivatization Issues

The following table outlines frequent problems, their potential causes, and solutions, synthesized from general derivatization principles [3] and analytical comparisons [1] [2].

Problem Potential Causes Recommended Solutions

| Low or Incomplete Derivatization | • Incorrect reaction pH • Old or improperly stored reagent • Inadequate mixing • Side reactions consuming reagent | • Verify and adjust reaction pH to ideal conditions [3] • Use fresh reagents, ensure proper storage, and mix promptly after adding reagent [3] | | Poor Chromatographic Separation | • Reagent not suitable for separating isomers/epimers • Co-elution of underivatized species | • Switch to a reagent that improves selectivity (e.g., FMP-TS, INC) [1] • Ensure derivatization is complete [3] | | Low MS Sensitivity | • Reagent with poor ionization efficiency • Incomplete reaction leading to low yield | • Choose a reagent designed for MS sensitivity enhancement (e.g., Amplifex, PTAD) [1] • Optimize reaction time and temperature for completeness [2] | | High Background Noise | • Unreacted reagent or side products • Reagent degradation | • Include a purification step (e.g., floating dialysis, LLE) to remove excess reagent [4] • Use fresh, high-purity reagents |

Experimental Workflow for Method Optimization

The following diagram illustrates a logical workflow for developing and optimizing a derivatization protocol, integrating steps from sample preparation to analysis.

Start Start: Define Analytical Goal Prep Sample Preparation (Precipitation, Extraction) Start->Prep Select Select Derivatization Reagent and Protocol Prep->Select Optimize Optimize Reaction Conditions Select->Optimize Analyze Analyze by LC-MS/GC-MS Optimize->Analyze Evaluate Evaluate Data (Sensitivity, Selectivity, Yield) Analyze->Evaluate Success Method Successful? Evaluate->Success Success->Optimize No End Validated Method Success->End Yes

Workflow Steps:

  • Sample Preparation: Begin with a clean extract. For complex matrices like plasma or tissue, this typically involves protein precipitation and lipid extraction. For example, one protocol for analyzing fatty acids from serum uses acetonitrile for protein precipitation, followed by vortexing, centrifugation, and drying of the supernatant [1].
  • Reagent and Protocol Selection: Choose a reagent based on your analytical goals using the comparison table above. Follow a established, cited protocol closely. For instance, a derivatization protocol for carboxylic acids with 3-NPH involves mixing the sample with 200 mM 3-NPH and 120 mM EDC (with pyridine) in ACN/water, then incubating at 40°C for 30 minutes [2].
  • Condition Optimization: Systematically vary key parameters. This includes:
    • Reaction Temperature and Time: Follow the specific protocol, typically between 40-60°C for 30 minutes [2].
    • pH Control: Ensure the reaction buffer maintains the ideal pH for the specific chemistry, as an non-ideal pH is a primary cause of failure [3].
    • Mixing: Prompt and thorough mixing after adding the derivatization reagent is critical for a homogeneous and efficient reaction [3].
  • Analysis and Evaluation: Analyze the derivatives using your LC-MS or GC-MS system. Evaluate the method based on the sensitivity, peak shape, and completeness of the reaction yield.

Key Principles for Success

  • Reaction Completeness is Paramount: Incomplete derivatization is a major source of quantitative error. Using an internal standard that undergoes the same derivatization reaction can help monitor and correct for this [5] [2].
  • Beware of Moisture: Many derivatization reactions, especially silylation, are highly sensitive to moisture, which can quench the reaction. Ensure samples are thoroughly dry and use anhydrous solvents [5].
  • Validate in Your Matrix: A method that works perfectly with standard solutions may fail in a complex biological matrix due to interferences. Always perform a recovery experiment and matrix-assisted calibration to validate your method [2].

References

9,12-Octadecadienal vs other aldehyde volatiles in food

Author: Smolecule Technical Support Team. Date: February 2026

Occurrence of Aldehydes in Food Products

Food Product Aldehyde Compounds Identified Key Analytical Techniques Used Context & Findings
Avocado Leaves [1] 13-Octadecenal, 9,17-Octadecadienal, Hexadecanal, Tetradecanal, others GC-MS, FT-IR Study on bioactive compounds; 9,17-Octadecadienal was detected, highlighting the diversity of aldehydes in plant materials.
Hass Avocado [2] 9,12-Octadecadienal, 9-Octadecenal, 9,17-Octadecadienal, Hexadecanal, Decanal, Nonanal, others GC-MS This compound was specifically listed as a identified compound in the avocado lipidome.
GABA Tea [3] Various aldehydes (e.g., Hexanal, Nonanal, Decanal) contributing to aroma HS-SPME/GC-MS, ROAV Aldehydes were among 147 detected volatiles; sensory analysis and ROAV used to identify key aroma-active compounds.
Wine [4] 13 target aldehydes including (E)-2-Alkenals, Strecker aldehydes (e.g., Methional), and others (e.g., Hexanal, Nonanal) GC-QQQ-MS, Derivatization Focus on aldehydes related to oxidative off-flavors; developed a validated method for precise quantification.

Experimental Protocols for Volatile Analysis

The studies I found utilize sophisticated and validated analytical techniques that you can consider for your own comparative research.

  • General Workflow for Profiling: A common approach, as used in the analysis of avocado leaves and GABA tea, involves headspace solid-phase microextraction (HS-SPME) or solvent extraction to capture volatile compounds, followed by separation and identification using Gas Chromatography-Mass Spectrometry (GC-MS) [1] [3]. Fourier-Transform Infrared (FT-IR) spectroscopy can be used alongside GC-MS to identify functional groups in complex extracts [1].
  • Targeted Aldehyde Quantification: For precise measurement of specific aldehydes, especially at low concentrations, more targeted methods are employed. The wine study used a protocol involving:
    • Derivatization: Treating the sample with p-benzoquinone to release aldehydes bound to hydrogen sulfite.
    • Extraction: Isolating the target compounds using Solid-Phase Extraction (SPE).
    • Derivatization again: Reacting with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable derivatives for sensitive detection.
    • Quantification: Using GC-triple quadrupole-MS (GC-QQQ-MS) in Multiple Reaction Monitoring (MRM) mode for high sensitivity and accuracy [4].
  • Sensory Correlation: To determine which volatiles actually influence aroma, techniques like Relative Odor Activity Value (ROAV) are used. This combines chemical concentration data with sensory perception thresholds to pinpoint the most aroma-active compounds [3].

The following diagram outlines the core workflow for analyzing aldehyde volatiles in food, integrating the key methodologies from the search results.

cluster_extraction Sample Preparation & Extraction cluster_analysis Separation & Identification cluster_data Data Analysis & Interpretation Start Food Sample Extraction1 HS-SPME Start->Extraction1 Extraction2 Solvent Extraction (e.g., Cold Maceration) Start->Extraction2 Extraction3 Targeted Treatment (e.g., Derivatization) Start->Extraction3 Analysis1 Gas Chromatography (GC) Extraction1->Analysis1 Analysis2 Mass Spectrometry (MS) (GC-MS or GC-QQQ-MS) Extraction1->Analysis2 Analysis3 FT-IR Spectroscopy (Functional Group ID) Extraction1->Analysis3 Extraction2->Analysis1 Extraction2->Analysis2 Extraction2->Analysis3 Extraction3->Analysis1 Extraction3->Analysis2 Extraction3->Analysis3 Data1 Compound Identification (vs. NIST Library) Analysis1->Data1 Data2 Quantification Analysis1->Data2 Data3 Sensory Correlation (e.g., ROAV Calculation) Analysis1->Data3 Analysis2->Data1 Analysis2->Data2 Analysis2->Data3 Analysis3->Data1 Analysis3->Data2 Analysis3->Data3 End Comprehensive Volatile Profile Data1->End Data2->End Data3->End

Research Recommendations and Data Gaps

To build a complete comparison guide, you may need to consult additional specialized resources, as the current search results have some limitations.

  • Seek Out Sensory and Threshold Data: A full comparison requires information on the odor detection thresholds and specific sensory descriptors (e.g., fatty, green, citrus) for each aldehyde. Databases and specialized flavor chemistry literature are the best sources for this.
  • Investigate Biological Activity: For your audience in drug development, the pharmacological potential of these compounds is key. The avocado leaf study suggests some aldehydes and related compounds have bioactivities [1], but dedicated studies on this compound are needed.
  • Acknowledge the Matrix Effect: The data shows that the volatile profile is highly dependent on the food source, processing, and analysis method. Any meaningful comparison must control for these variables [1] [3] [4].

References

comparative analysis of aldehyde profiles in different species

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Aldehyde Profiling

Method Category Specific Techniques Key Characteristics & Derivatization Agents Applicable Samples
Chromatography [1] [2] [3] HPLC, GC, GC-MS, LC-MS High sensitivity & reproducibility; often requires derivatization (e.g., DNPH, PFBHA) [1] [2]. Biological fluids (urine, blood), tissues, cell lysates [1] [2] [3].
Spectrophotometry [2] [3] Hantzsch reaction, Aza-Cope rearrangement Colorimetric or fluorescent detection; some probes (e.g., FAP-1) enable live-cell imaging [1] [2]. Liquid samples, living cells [2] [3].
Advanced Sensors [1] [2] Genetically Encoded Sensors, Nanomaterial Sensors For real-time, non-invasive monitoring in living systems [1] [2]. Living cells and organisms [1] [2].

Detailed Experimental Protocols

To ensure accurate and comparable results, standardized experimental protocols are essential. The following workflows detail the key steps for two primary methodological categories.

Chromatography-Based Analysis (with Derivatization)

This protocol is a robust approach for quantifying specific aldehydes with high precision [2] [4].

  • Sample Preparation: Collect biological samples (e.g., urine, blood, tissue homogenates). Deproteinize using agents like trichloroacetic acid or acetonitrile to remove interfering proteins [2] [3].
  • Derivatization: Add a derivatizing agent to the processed sample.
    • Common Agents: 2,4-Dinitrophenylhydrazine (DNPH) for HPLC analysis [1] or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis [2].
    • Process: The agent reacts with aldehydes to form stable derivatives (e.g., hydrazones or oximes), making them volatile for GC or easily detectable for HPLC [2].
  • Instrumental Analysis & Quantification:
    • GC-MS: The derivatized sample is injected and vaporized. Components are separated on a capillary column (e.g., HP-5MS) and identified by their mass-to-charge ratio [2] [4].
    • HPLC: The sample is pumped through a column under high pressure, separating components based on their interaction with the column packing. Detection is often via UV-Vis or fluorescence [1].
    • Quantification: Achieved by comparing peak areas or masses against a calibration curve of known standards [4].

The following diagram illustrates this multi-stage workflow:

Sample Biological Sample (Urine, Blood, Tissue) Prep Deproteinization (e.g., Trichloroacetic Acid) Sample->Prep Derivat Derivatization (e.g., with DNPH or PFBHA) Prep->Derivat Analysis Instrumental Analysis (GC-MS or HPLC) Derivat->Analysis Data Quantification (Calibration Curve) Analysis->Data

Fluorescent Probe-Based Analysis (for Live Cells)

This method allows for real-time, spatial tracking of aldehydes like formaldehyde in living systems [1] [2].

  • Probe Selection & Application: Choose a cell-permeable fluorescent probe specific to the aldehyde of interest.
    • Examples: Formaldehyde Probe-1 (FAP-1) or probes based on the Aza-Cope rearrangement reaction [1] [2].
    • Process: Incubate living cells or tissues with the selected probe.
  • Stimulation & Imaging:
    • Stimulation: Expose the cells to experimental conditions (e.g., stress, drugs) that may alter aldehyde production [5].
    • Imaging: Use fluorescence microscopy (e.g., confocal microscopy) to visualize the location and intensity of the fluorescence signal, which corresponds to aldehyde levels. This can reveal subcellular localization, such as within lysosomes or mitochondria [1].
  • Data Analysis: Quantify fluorescence intensity over time or across different cellular compartments using image analysis software.

The workflow for this live-cell method is shown below:

Probe Select & Apply Fluorescent Probe (e.g., FAP-1) Incubate Incubate with Live Cells/Tissues Probe->Incubate Stimulate Stimulation (e.g., Oxidative Stress) Incubate->Stimulate Image Fluorescence Microscopy (e.g., Confocal) Stimulate->Image Quantify Quantify Fluorescence Intensity Image->Quantify

Comparative Insights Across Species

Aldehyde levels and their metabolic pathways can vary significantly across different organisms, tissues, and physiological states.

  • Inter-Species Enzyme Variation: The enzyme that detoxifies glutamate-γ-semialdehyde (GSAL) is classified as ALDH4 in bacteria, fungi, and animals, but as ALDH12 in plants, green algae, and some protists. Despite performing the same function, these enzymes share very low sequence identity (<24%), highlighting an evolutionary divergence [6].
  • Pathological Fluctuations: In humans, elevated levels of formaldehyde in urine have been positively correlated with the severity of cognitive impairment in Alzheimer's disease patients, suggesting its potential as a biomarker [1]. Similarly, aldehydes like 4-HNE and malondialdehyde (MDA) are established markers of oxidative stress and are found at elevated levels in various diseases across species [5].

Key Considerations for Your Research

When designing your comparative study, please keep the following points in mind:

  • Match Method to Objective: Your research question should dictate the method. Use chromatography for absolute quantification in tissue homogenates or fluids, and fluorescent probes or sensors to track dynamic changes in living systems [2] [3].
  • Account for Reactivity and Artifacts: Aldehydes are highly reactive. Ensure proper sample collection, storage, and preparation (like rapid deproteinization) to prevent artificial formation or loss of your analytes [5] [2].
  • Context is Crucial: Reported aldehyde concentrations are highly dependent on the methodological protocol. Always compare values obtained using the same or highly similar methods. Physiological levels can range from nM to μM, and can spike under stress or disease conditions [5].

References

9,12-Octadecadienal biological activity compared to analogs

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities of Related Compounds

The table below summarizes the key biological activities found in the search results for 9,12-Octadecadienal and its analogs.

Compound Name Core Structure/Bonds Reported Biological Activities Test System (Model) Key Findings & Potency
9,12-Octadecadiynoic acid [1] C18 with two triple bonds Neurobehavioral modulator C. elegans Biphasic, concentration-dependent effects: 0.1 µM enhanced locomotive/foraging ability; >1 µM attenuated behaviors and decreased longevity [1].
Decadienal (e.g., 2,4-decadienal) [2] [3] [4] C10 with double bonds, aldehyde Teratogen, developmental toxin, signaling molecule Sea urchin (P. lividus), ascidian (C. intestinalis), diatom (P. tricornutum) Induced ~35% abnormal plutei in sea urchin at 1.6 µM; delayed metamorphosis in ascidian; acted as stress signal in diatoms [2] [3].
Heptadienal & Octadienal [2] C7/C8 with double bonds, aldehyde Teratogen Sea urchin (P. lividus) Required higher concentrations (3.0 µM & 4.5 µM) than decadienal to produce similar teratogenic effect (~35% abnormal plutei) [2].
9,12-Octadecadienoic acid [5] [6] C18 with two double bonds, acid Not directly reported (Hypocholesterolemic activity implied) In silico / Literature Identified in plant extracts (avocado leaves, pumpkin seeds); specific bioactivity data from these studies is limited [5] [6].

Insights from Key Experimental Data

The neurobehavioral study on 9,12-Octadecadiynoic acid in C. elegans provides a detailed example of the experimental approach used to elucidate the mechanism of action for this class of compounds [1].

  • Experimental Workflow: The researchers supplemented the compound at various concentrations to the worms from the larval L1 to L4 stage and then assessed multiple neurobehavioral and molecular endpoints.
  • Key Methodologies:
    • Behavioral Assays: Locomotive behavior (tracking, body bends) and foraging ability were quantified.
    • Biochemical Staining: Serotonin synthesis was visualized and quantified using fluorescence.
    • Gene Expression Analysis: mRNA levels of key genes (serotonin transporter mod-1, antioxidant genes sod-1, sod-3) were measured.

The pathway diagram below summarizes the mechanistic insights discovered for 9,12-Octadecadiynoic acid, which may serve as a hypothesis for the activity of related compounds like this compound.

How to Proceed with Your Research

Based on the information gap identified, here are suggested steps to gather the data you need:

  • Refine Your Literature Search: Use specialized scientific databases like PubMed, Scopus, or Web of Science with targeted queries. Given the scarcity of data on the aldehyde form, searching for the parent compound "linoleic acid" alongside "bioactivity" or "oxylipins" may yield more relevant studies on its derivatives.
  • Explore Chemical Databases: Consult databases such as PubChem or ChEMBL for this compound. These resources sometimes aggregate bioactivity data from high-throughput screening assays, which could provide a starting point for comparison.
  • Consider Indirect Evidence: The strong, specific bioactivity of the diynoic acid analog [1] and the potent effects of shorter-chain dienals [2] [3] strongly suggest that this compound is likely to be biologically active. Your guide could hypothesize its activity based on these analogs while clearly stating the need for direct experimental validation.

References

comparison of synthetic vs biosynthetic 9,12-Octadecadienal

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 9,12-Octadecadienal

The table below summarizes the basic chemical and physical properties of this compound, which are consistent regardless of its production method [1] [2].

Property Value
CAS Registry Number 2541-61-9 (for the (9Z,12Z) stereoisomer) [1]
Molecular Formula C₁₈H₃₂O [1]
Molecular Weight 264.446 g/mol [1] [2]
Density 0.852 g/cm³ [1]
Boiling Point 365.4°C at 760 mmHg [1]
Flash Point 185.8°C [1]
Common Synonyms Linoleic aldehyde, Linolealdehyde, Linoleyl alcohol [1]

Synthesis vs. Biosynthesis: A General Comparison

While a direct side-by-side study for this compound is lacking, a framework for comparing the two production strategies can be established by analyzing research on similar lipid compounds. The following table outlines the typical characteristics of each approach.

Feature Chemical Synthesis Biosynthesis
General Principle Assembly of the molecule through a series of controlled organic reactions in a laboratory. [3] Production of the molecule through engineered or natural metabolic pathways in a biological system (e.g., yeast, bacteria). [3]
Typical Steps Multiple linear steps (e.g., 7 steps for sporothriolide, a fungal metabolite). [3] Fewer, parallel steps catalyzed by enzymes. [3]
Atom Economy/ Efficiency Can involve long routes with lower overall efficiency; steps often involve significant increases in molecular complexity. [3] Highly efficient in building molecular complexity directly; biological pathways often proceed with minimal waste. [3]
Stereoselectivity Requires carefully designed chiral auxiliaries or catalysts (e.g., Sharpless asymmetric dihydroxylation). [3] Inherently stereoselective due to the specificity of enzymes (e.g., citrate synthase creating two chiral centers). [3]
Precursor Custom-synthesized starting materials and reagents (e.g., mixed anhydrides, nitroalkenes). [3] Natural precursors like Linoleic Acid or Stearic Acid, which can be dietary or synthesized by the organism. [4]
Flexibility & Diversification High flexibility for creating structural analogues and derivatives not found in nature. [3] Currently limited to producing natural congeners and is difficult to diversify for non-natural analogues. [3]
Environmental Impact Often carbon-intensive due to high step-count, use of solvents, and energy requirements. [3] Generally more sustainable, involving single fermentation processes and renewable resources. [3]

Related Experimental Evidence and Protocols

Although direct data for this compound is unavailable, the following insights from research on related compounds and methodologies can inform your experimental planning.

  • Evidence for a Biosynthetic Pathway: Research on the moth Chilecomadia valdiviana demonstrates that its pheromone component, a similar diunsaturated fatty aldehyde, is biosynthesized from linoleic acid. Isotope-labeling studies (using D₁₁-linoleic acid) showed the label was incorporated into the pheromone, confirming a pathway involving chain-shortening and functional group modification [4].
  • Analytical Method: GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying and analyzing volatile compounds like this compound in complex mixtures such as plant extracts [5] [6]. A typical protocol involves:
    • Extraction: Using an organic solvent like hexane or ethanol in a Soxhlet extractor or for direct immersion [6] [7].
    • Derivatization (optional): Converting compounds to more volatile derivatives, such as methyl esters for fatty acids.
    • GC-MS Analysis: Separation on a capillary column (e.g., HP-5MS) with a temperature program (e.g., 50–280°C) and identification by comparing mass spectra to reference libraries (e.g., NIST) [6] [7].
  • Antioxidant Activity Assessment: Since this compound is found in plants with antioxidant properties, relevant bioactivity assays include [5] [6]:
    • In-vitro Assays: DPPH and ABTS radical scavenging assays, with results often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
    • In-vivo Assays: Measuring the impact on antioxidant enzyme levels (e.g., Superoxide Dismutase (SOD), Catalase (CAT)) and markers of oxidative damage (e.g., Lipid Peroxidation (LPO)) in animal models.

Strategic Considerations for Researchers

Choosing between synthetic and biosynthetic approaches involves trade-offs. The following diagram illustrates the core decision-making factors.

G Start Production Strategy Selection Synth Chemical Synthesis Start->Synth Bio Biosynthesis Start->Bio NeedAnalogues Need non-natural analogues? Synth->NeedAnalogues NeedPurity Require very high specific activity? Bio->NeedPurity NeedSpeed Prioritize rapid route development? NeedAnalogues->NeedSpeed Yes ResultBio Choose Biosynthesis NeedAnalogues->ResultBio No NeedScale Prioritize green production? NeedSpeed->NeedScale No ResultSynth Choose Chemical Synthesis NeedSpeed->ResultSynth Yes NeedScale->ResultSynth No NeedScale->ResultBio Yes NeedPurity->NeedScale No NeedPurity->ResultSynth Yes

References

validating antennal response to 9,12-Octadecadienal via GC-EAD

Author: Smolecule Technical Support Team. Date: February 2026

GC-EAD Configurations: A Method Comparison

The table below compares the core GC-EAD method with two advanced integrated setups, highlighting their applicability for validating compounds like 9,12-Octadecadienal.

Method & Configuration Key Features & Workflow Advantages Disadvantages / Challenges

| Conventional GC-EAD [1] | • GC effluent split between FID and antenna. • Separate GC-MS run for identification. • Manual cross-referencing of FID and MS chromatograms. | • Established, widely used method. • FID is robust and sensitive to a wide range of compounds. | • Requires two GC injections, more sample and time. • Challenging chromatogram alignment can lead to errors. [1] | | Integrated GC-MS/EAD (FID-Retained) [2] | • Single injection. • Effluent split three ways: MS, FID, and EAD. • Active peaks matched using FID and EAD data; identified via MS. | • Single-injection analysis ideal for SPME/thermal desorption. [2] • Avoids non-linear retention time shifts between EAD and MS. [2] | • System setup is more complex. • Requires careful balancing of gas flows for three detectors. | | Integrated GC-EAG-MS (FID-Replaced) [1] | • Single injection. • Effluent split between MS and antenna; MS replaces FID. • Active compounds identified from the MS TIC in real-time. | • Lower equipment cost (one GC, no FID). [1] • Eliminates chromatogram alignment issues; highly efficient. [1] | • MS sensitivity is compound-dependent, unlike universal FID. [2] • Requires optimization to synchronize MS and EAD outputs. [1] |

A Generalized Experimental Workflow

The following diagram outlines the key stages of a typical GC-EAD experiment, from sample preparation to data interpretation. This workflow is adaptable to the specific configurations mentioned above.

Sample Sample Preparation GC Gas Chromatography (GC) --- • Separates chemical mixture Sample->GC Split Effluent Splitter GC->Split Detector1 Physical Detector --- • Flame Ionization (FID) • Mass Spectrometer (MS) Split->Detector1 Detector2 Biological Detector --- • Insect Antenna (EAD) Split->Detector2 Data Data Correlation & Analysis Detector1->Data Detector2->Data ID Compound Identification Data->ID

The specific protocols for the key stages are as follows:

  • Sample Preparation & Introduction:

    • Extraction: Volatile compounds can be collected from an odor source using techniques like Headspace Solid-Phase Microextraction (HS-SPME). This involves exposing a coated fiber to the headspace above a sample (e.g., insect pheromone gland or synthetic compound) for a set time (e.g., 30 minutes) [3].
    • Introduction: The SPME fiber is then thermally desorbed directly in the GC injector port. Alternatively, solvent extracts of samples can be injected via a standard septum.
  • Chromatographic Separation & Split:

    • The GC oven uses a temperature program to separate the compounds in the mixture on a capillary column [3].
    • After the column, the effluent is split using a purged splitter [1] or crosspiece effluent splitter [2]. The split ratio is critical and is managed with deactivated capillary columns of specific lengths and internal diameters to balance the flow to the subsequent detectors [2] [3].
  • Parallel Detection:

    • Physical Detection (FID/MS): One stream goes to an FID or MS. The FID provides a universal hydrocarbon response, while the MS identifies compounds by their mass spectrum [2].
    • Biological Detection (EAD): The other stream is delivered to a live insect antenna mounted between electrodes. The effluent is mixed with humidified, charcoal-filtered air and blown over the antenna. When a bioactive compound elutes, it causes depolarization of the antennal neurons, which is recorded as a signal [3].
  • Data Correlation & Compound Identification:

    • The signals from the physical detector and the EAD are recorded simultaneously on a shared timeline.
    • Peaks in the FID or MS chromatogram that coincide with EAD responses are flagged as electrophysiologically active.
    • These active compounds are identified by comparing their mass spectra and retention indices with those of known standards or databases [1].

Key Considerations for Your Guide

Based on the literature, here are some critical points to emphasize for an objective comparison guide:

  • Validation is Context-Dependent: The "best" method depends on research goals. The conventional GC-EAD is highly reliable, while integrated GC-EAG-MS offers superior efficiency and cost-effectiveness for high-throughput screening [1].
  • Technical Challenges: Acknowledge the difficulties in synchronizing detectors, especially when combining an MS (under vacuum) with an EAD (at atmospheric pressure), and the solutions researchers have developed [2] [1].
  • Beyond EAD: Note that GC-EAD identifies compounds the antenna can detect, but not necessarily behavioral activity. Behavioral assays (e.g., wind tunnel, Y-tube olfactometer) are the essential next step to confirm if an EAD-active compound like this compound is an attractant, repellent, or otherwise influences behavior [3].

References

Author: Smolecule Technical Support Team. Date: February 2026

Odor Threshold Comparison of Aliphatic Aldehydes

The following table summarizes the odor detection thresholds (ODT) for a series of lineal aliphatic aldehydes, as determined by a rigorous psychophysical study. The ODT is the concentration at which an odorant becomes detectable to the human sense of smell [1].

Aldehyde Name Molecular Formula Odor Detection Threshold (ppb)
Propanal C₃H₆O 2.0 ppb [1]
Butanal C₄H₈O 0.46 ppb [1]
Hexanal C₆H₁₂O 0.33 ppb [1]
Heptanal C₇H₁₄O 0.58 ppb [2]
Octanal C₈H₁₆O 0.17 ppb [1]
Nonanal C₉H₁₈O 0.53 ppb [1]
(E)-2-Nonenal C₉H₁₆O 0.08 ppb [2]
2-Acetyl-1-pyrroline C₆H₉NO 0.02 ng/L (approx. 0.000004 ppb) [2]

This data reveals a clear trend: for straight-chain aldehydes, odor detection thresholds generally decrease (meaning sensitivity increases) as the carbon chain length increases from propanal to octanal. The lowest threshold, and thus the most potent odorant in this series, is octanal. However, the threshold increases again for nonanal, indicating that sensitivity peaks at a certain chain length [1]. The exceptionally low threshold for 2-Acetyl-1-pyrroline highlights that specific molecular structures can be far more potent than simple aliphatic aldehydes [2].

Experimental Protocol for Determining Odor Thresholds

The quantitative data in the table above was generated using a standardized and reliable psychophysical method. Here is a detailed breakdown of the key experimental protocol:

  • Apparatus: An 8-station vapor delivery device (VDD8) was used. This instrument is designed to accurately generate, deliver, and control a wide range of odorant vapor concentrations, minimizing environmental contamination [1].
  • Procedure: A 3-alternative forced-choice (3-AFC) procedure was employed against carbon-filtered air blanks. At each station, participants were presented with three sniffing cones—two containing clean air and one containing the odorant at a specific concentration. They were tasked with identifying the cone that smelled different. The concentration increased as participants moved from station 1 (lowest) to station 8 (highest) [1].
  • Odorant Presentation: Participants were instructed to sniff from each cone within a 5-second window, with a 15-second wait between stations to prevent adaptation. They also rated their confidence in each decision [1].
  • Threshold Calculation: Odor detection thresholds were defined as the concentration that produced a detectability (P) halfway between chance (P=0.0) and perfect detection (P=1.0), modeled by a sigmoid (logistic) equation based on the group's performance [1].
  • Concentration Quantification: Critically, the vapor concentrations presented at the sniffing cones were quantified using gas chromatography, ensuring the reported thresholds are based on analytically measured values rather than nominal calculations [1].

Molecular Mechanism of Aldehyde Detection

The experimental data shows that humans are exceptionally sensitive to certain aldehydes. Research indicates that this is due to specialized biological receptors and a unique molecular recognition strategy.

  • Specialized Olfactory Receptors (ORs): Mammals possess a large family of olfactory receptors. Several specific ORs have been identified that are strongly responsive to aliphatic aldehydes like octanal and nonanal. The activation of these specific OR patterns allows for the detection and discrimination of these compounds [1] [3].
  • The Gem-Diol Activation Hypothesis: Interestingly, evidence suggests that for a significant subset of aldehyde-specific ORs, the actual activating ligand may not be the aldehyde in its carbonyl form (R-CHO), but its hydrated form, known as a 1,1-geminal (gem) diol (R-CH(OH)₂). The gem-diol has a different shape and hydrogen-bonding capability, and some ORs appear to be specifically "tuned" to this form, explaining the high specificity and sensitivity towards aldehydes [3].

The diagram below illustrates this two-step process of odorant detection, from inhalation to neuronal activation.

G O Odorant Molecule (e.g., Octanal) GD Gem-Diol Form O->GD 1. Hydration in mucus OR Olfactory Receptor (OR) GD->OR 2. Binding SN Sensory Neuron OR->SN 3. Activation SB Signal to Brain SN->SB 4. Transmission

Missing Data for 9,12-Octadecadienal

While the basic chemical structure of this compound is documented in chemical databases [4] [5] [6], the available scientific literature and search results do not contain a specific experimentally determined odor detection threshold for this compound. This is a common situation for less volatile or more complex molecules, as comprehensive psychophysical testing is a complex and time-consuming process.

References

comparison of 9,12-Octadecadienal content across sample matrices

Author: Smolecule Technical Support Team. Date: February 2026

Reported Presence of 9,12-Octadecadienal in Different Matrices

Sample Matrix Context of Identification Reported Data Source / Citation
Astraeus asiaticus Mushroom Component in a bioactive fraction (F12) of ethyl acetate extract [1] Identified as one of six main compounds [1] Scientific Reports (2025)
Ziziphi Spinosae Semen (Jujube Seed) A fatty acid detected among 66 potential biomarkers [2] Identified via untargeted metabolomics [2] Foods (2025)
Natural Musk (NM) An alcohol-soluble compound identified in composition analysis [3] 1 of 25 alcohol-soluble compounds found in NM [3] Scientific Reports (2025)

Experimental Methodologies for Compound Analysis

The studies identifying this compound used robust, standard analytical techniques. Here are the key experimental protocols:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This was the primary technique used for identifying this compound in both the mushroom and jujube seed studies [2] [1]. The general workflow involves extracting compounds from the sample, separating them in the GC column, and then identifying them by comparing their mass spectra to a reference library (like the NIST database).
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique was used in the analysis of natural musk to identify alcohol-soluble compounds, a category which includes this compound [3]. LC-MS is suitable for a broad range of compounds with different polarities.

The following diagram illustrates the typical GC-MS workflow used in these analyses for identifying compounds like this compound.

G start Sample Material step1 Extraction with Organic Solvent start->step1 step2 Derivatization (if required) step1->step2 step3 GC Separation step2->step3 step4 MS Detection & Fragmentation step3->step4 step5 Spectral Matching with Database step4->step5 end Compound Identification step5->end

References

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XLogP3

6.5

Wikipedia

(9E,12E)-octadeca-9,12-dienal

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Dates

Last modified: 04-14-2024

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